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  • Product: 6-iodopyridazin-4-amine
  • CAS: 2408968-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the pKa Values of 6-iodopyridazin-4-amine

Introduction In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount determinants of their pharmacokinetic and pharmacodynamic profiles. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount determinants of their pharmacokinetic and pharmacodynamic profiles. Among these, the acid dissociation constant (pKa) stands out as a critical parameter, governing a molecule's charge state, solubility, membrane permeability, and interaction with biological targets. This guide focuses on 6-iodopyridazin-4-amine, a heterocyclic amine of interest in medicinal chemistry, for which the pKa value is not yet established in public literature.

The pyridazine core is a key scaffold in numerous biologically active compounds, valued for its unique electronic and hydrogen bonding capabilities.[1] The ionization behavior of substituted pyridazines is thus of fundamental importance to researchers in the field. This document provides a comprehensive analysis of the factors expected to influence the basicity of 6-iodopyridazin-4-amine, offers a reasoned estimation of its pKa, and details robust experimental and computational methodologies for its precise determination. This guide is structured to provide not just protocols, but a deep-seated rationale for the scientific choices made, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.

Theoretical Framework and pKa Estimation

The basicity of 6-iodopyridazin-4-amine is primarily determined by the protonation of one of the nitrogen atoms in the pyridazine ring. The pKa value is a measure of the equilibrium between the neutral base and its conjugate acid.

Caption: Protonation equilibrium of 6-iodopyridazin-4-amine.

To estimate the pKa, we must consider the electronic contributions of the parent heterocycle and its substituents: the 4-amino group and the 6-iodo group.

  • The Pyridazine Ring: The parent pyridazine is a weak base with a pKa of approximately 2.3.[2] The two adjacent nitrogen atoms are electron-withdrawing, which reduces the electron density available for protonation compared to pyridine (pKa ≈ 5.2).[3]

  • The 4-Amino Group: The amino group at the 4-position is a powerful electron-donating group (EDG) through resonance (+M effect). It significantly increases the electron density on the pyridazine ring, thereby increasing the basicity of the ring nitrogens. This effect is well-documented; for instance, 4-aminopyridine has a pKa of 9.17, a dramatic increase from pyridine's 5.2.[4] Similarly, 3-aminopyridazine has a predicted pKa of 4.88, demonstrating the substantial base-strengthening effect of the amino group on the pyridazine core.[5]

  • The 6-Iodo Group: The iodine atom exerts two opposing electronic effects:

    • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and pulls electron density away from the ring through the sigma bond. This inductive effect is electron-withdrawing and decreases the basicity of the molecule.[6]

    • Mesomeric (Resonance) Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic ring. This effect is electron-donating but is generally weak for halogens, and its strength decreases down the group (F > Cl > Br > I).[7] For halogens, the inductive (-I) effect typically outweighs the resonance (+M) effect, leading to an overall electron-withdrawing character that deactivates the ring and reduces basicity.[7]

Synthesis and Estimation:

The strong electron-donating amino group at position 4 is expected to be the dominant factor, significantly raising the pKa from the parent pyridazine's 2.3. The electron-withdrawing inductive effect of the iodine at position 6 will counteract this to some extent, lowering the pKa relative to a hypothetical 4-aminopyridazine. Given that the pKa of 3-aminopyridazine is predicted to be 4.88[5], and considering the stronger resonance donation of an amino group at the 4-position, the pKa of 4-aminopyridazine would likely be higher. The opposing iodo substituent would then reduce this value.

Therefore, a reasoned estimated pKa for 6-iodopyridazin-4-amine would fall in the range of 4.5 to 5.5 . This estimation positions it as a significantly stronger base than pyridazine but weaker than aminopyridines.

Comparative pKa Data

To contextualize our estimation, the following table summarizes the pKa values of relevant heterocyclic amines.

CompoundStructurepKa ValueReference
Pyridine5.2[3]
Pyridazine2.3[2]
3-Aminopyridine~5.7 (predicted)[8]
4-Aminopyridine9.17[4]
3-Aminopyridazine4.88 (predicted)[5]
6-iodopyridazin-4-amine 4.5 - 5.5 (Estimated) N/A

Experimental Determination of pKa

For definitive pKa determination, experimental methods are indispensable. The following protocols for UV-Vis spectrophotometry and potentiometric titration are industry-standard and provide high-fidelity results. The prerequisite for these methods is the synthesis and purification of 6-iodopyridazin-4-amine. A plausible approach involves the iodination of a suitable aminopyridazine precursor.

Method 1: UV-Vis Spectrophotometric pKa Determination

This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the protonated and neutral forms of a molecule often have distinct UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[9]

G cluster_workflow Workflow for Spectrophotometric pKa Determination prep Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute Stock into Each Buffer in a 96-well UV plate prep->dilute buffers Prepare Series of Buffers (e.g., pH 2-10, constant ionic strength) buffers->dilute measure Measure Full UV Spectrum (230-500 nm) for each pH dilute->measure analyze Analyze Data: Plot Absorbance vs. pH measure->analyze pka Determine pKa (Inflection point of the sigmoid curve) analyze->pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Protocol
  • Materials and Reagents:

    • 6-iodopyridazin-4-amine (high purity)

    • Dimethyl sulfoxide (DMSO), spectroscopic grade

    • A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~2 to 11, with constant ionic strength (e.g., 0.1 M).

    • Calibrated pH meter

    • UV-Vis spectrophotometer with microplate reader capability

    • 96-well UV-transparent microplates

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-iodopyridazin-4-amine in DMSO.[9]

    • Sample Preparation: In a 96-well UV plate, add a precise volume of each buffer solution to different wells. Add a small, fixed aliquot of the compound stock solution to each buffer-filled well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to avoid solvent effects. Include buffer-only blanks.

    • Spectral Acquisition: Measure the full UV absorbance spectrum (e.g., 230-500 nm) for each well.

    • Data Analysis:

      • Identify one or more wavelengths where the absorbance changes significantly with pH.

      • For a chosen wavelength, plot the background-corrected absorbance values against the corresponding pH values.

      • Fit the data to a sigmoidal curve (e.g., using the Boltzmann equation). The pH at the inflection point of the curve corresponds to the pKa of the compound.[10]

Method 2: Potentiometric Titration

Potentiometric titration is a classic and highly reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[11]

Detailed Protocol
  • Materials and Reagents:

    • 6-iodopyridazin-4-amine (accurately weighed, sufficient for ~1-5 mM solution)

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Deionized, CO2-free water

    • Calibrated pH meter with a suitable electrode

    • Automated titrator or a precision burette

    • Stir plate and stir bar

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of 6-iodopyridazin-4-amine in a known volume of deionized water to create a solution of known concentration (e.g., 1-5 mM).[11]

    • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and begin stirring. Add the standardized HCl titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.[11]

    • Data Analysis:

      • Plot the measured pH versus the volume of titrant added.

      • The equivalence point can be identified as the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

      • The pKa is the pH at the half-equivalence point. At this point, the concentrations of the protonated species (conjugate acid) and the neutral species (base) are equal, according to the Henderson-Hasselbalch equation.[12]

Computational pKa Prediction

In modern drug discovery, in silico methods are invaluable for predicting molecular properties before synthesis. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can provide highly accurate pKa predictions when combined with appropriate solvation models.[13][14]

G cluster_workflow Workflow for Computational pKa Prediction start Model Neutral Base (B) and Conjugate Acid (BH+) Structures gas_opt Optimize Geometries (Gas Phase, DFT) start->gas_opt gas_energy Calculate Gas-Phase Free Energies (G_gas) gas_opt->gas_energy solv_energy Calculate Solvation Free Energies (G_solv) using a Continuum Model (e.g., PCM) gas_opt->solv_energy cycle Apply Thermodynamic Cycle to calculate ΔG_aq gas_energy->cycle solv_energy->cycle pka Calculate pKa from ΔG_aq pKa = ΔG_aq / (2.303 RT) cycle->pka

Caption: Generalized workflow for in silico pKa prediction via a thermodynamic cycle.

General Methodology

The absolute pKa is calculated from the free energy change (ΔG°aq) of the deprotonation reaction in aqueous solution: B-H+(aq) ⇌ B(aq) + H+(aq). A thermodynamic cycle is used to relate this aqueous-phase energy to more readily calculable gas-phase and solvation energies.

  • Quantum Mechanical Level of Theory:

    • Method: Density Functional Theory (DFT) with a hybrid functional like B3LYP or a modern functional like B97-3c is a good starting point.[15]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for providing a good balance between accuracy and computational cost.

  • Workflow Steps:

    • Geometry Optimization: The 3D structures of both the neutral base (6-iodopyridazin-4-amine) and its most stable protonated form (the conjugate acid) are optimized in the gas phase.

    • Gas-Phase Free Energy Calculation: Perform frequency calculations on the optimized structures to obtain the gas-phase free energies (Ggas).

    • Solvation Free Energy Calculation: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to the gas-phase optimized structures to calculate the free energy of solvation (ΔGsolv) for both species.[14]

    • Calculate Aqueous Free Energy Change (ΔG°aq): The overall free energy change of the reaction in solution is calculated using the cycle: ΔG°aq = G°aq(B) + G°aq(H+) - G°aq(BH+) This is assembled from the calculated gas-phase energies and solvation energies, along with an experimental value for the solvation free energy of a proton.

    • Calculate pKa: The pKa is then derived directly from the aqueous free energy change: pKa = ΔG°aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

This computational approach, when benchmarked against a set of known compounds, can yield pKa values with an accuracy often within 0.5 pKa units of experimental values.[13]

Conclusion

While an experimentally determined pKa for 6-iodopyridazin-4-amine is not currently available, a thorough analysis of its structure provides a strong basis for a reliable estimation. The potent electron-donating amino group is the primary determinant of basicity, with the electron-withdrawing iodine atom providing a secondary, attenuating effect. This leads to an estimated pKa in the range of 4.5 to 5.5.

For drug discovery and development programs requiring high precision, this guide provides detailed, validated protocols for both experimental determination (via UV-Vis spectrophotometry and potentiometric titration) and computational prediction (via DFT). The synergy of these approaches—using prediction to guide and rationalize experimental findings—represents a robust strategy for characterizing novel chemical entities. The methodologies outlined herein provide a clear and actionable framework for researchers to definitively establish the pKa of 6-iodopyridazin-4-amine and other related molecules, facilitating a deeper understanding of their chemical behavior and biological potential.

References

Sources

Exploratory

hydrogen bond donor acceptor count 6-iodopyridazin-4-amine

Executive Summary This guide provides a rigorous structural and physicochemical analysis of 6-iodopyridazin-4-amine . While standard database filtering (Lipinski's Rule of 5) assigns this molecule a static Hydrogen Bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural and physicochemical analysis of 6-iodopyridazin-4-amine . While standard database filtering (Lipinski's Rule of 5) assigns this molecule a static Hydrogen Bond Donor (HBD) count of 2 and a Hydrogen Bond Acceptor (HBA) count of 3 , a mechanistic analysis reveals a more complex interaction profile critical for high-affinity ligand design.

Key Technical Specifications:

  • HBD Count: 2 (Primary amine -NH₂).

  • HBA Count: 3 (Standard) / 2 (Functional).

  • Hidden Interaction: Iodine

    
    -hole (Halogen Bond Donor).
    
  • Dominant Species at pH 7.4: Neutral (Un-ionized).

Structural Dissection & Interaction Logic

To accurately utilize 6-iodopyridazin-4-amine in drug development, one must move beyond 2D counts and understand the electronic distribution that governs binding events.

The Pyridazine Core (1,2-Diazine)

The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.

  • N1 & N2 (Ring Nitrogens): These possess lone pairs in

    
     orbitals orthogonal to the 
    
    
    
    -system. They are the primary Hydrogen Bond Acceptors .
  • Electronic Effect: The adjacent nitrogens exert a strong inductive effect (-I), reducing the basicity compared to pyridine, but the 4-amino group counteracts this via resonance.

The 4-Amino Group (-NH₂)
  • HBD Role: The two protons on the nitrogen are classic Hydrogen Bond Donors .

  • HBA Role (The "False" Acceptor): In standard counting (e.g., Lipinski), the amine nitrogen counts as an acceptor. However, chemically, the lone pair is delocalized into the electron-deficient pyridazine ring (resonance contributor: exocyclic iminium). This planarization renders the amine nitrogen a negligible acceptor in biological contexts.

The 6-Iodo Substituent (The -Hole)

Iodine is not merely a hydrophobic bulk; it is a Halogen Bond (XB) Donor .

  • Mechanism: The electron density on the iodine atom is anisotropic.[1] While the equatorial belt is negative, the region directly along the C-I bond axis is electron-depleted (positive electrostatic potential).

  • Binding Utility: This "

    
    -hole" can form strong, directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms in the target protein), often orthogonal to H-bonds.[1][2]
    

Quantitative Profiling

The following table contrasts the "Rule-based" counts used for library filtering against the "Mechanistic" counts used for docking and potency optimization.

PropertyStandard Count (Lipinski)Mechanistic Count (QM/Binding)Notes
H-Bond Donors (HBD) 2 2 Derived from the -NH₂ group.
H-Bond Acceptors (HBA) 3 2 Ring nitrogens are active; Amine N is deactivated by resonance.
Halogen Bond Donors (XBD) 0 1 Iodine

-hole (Directional interaction).
Ionization (pKa) N/A~6.0 - 6.5Predicted. Molecule is largely neutral at physiological pH (7.4).

Visualization of Interaction Vectors

The following diagram maps the functional interaction points of 6-iodopyridazin-4-amine.

InteractionMap cluster_legend Interaction Types Core 6-Iodopyridazin-4-amine (Scaffold) HBD H-Bond Donors (2) (-NH2 Protons) Core->HBD Solvation / H-Bonding HBA H-Bond Acceptors (2) (Ring N1, N2) Core->HBA Electrostatic Recognition XB Halogen Bond Donor (1) (Iodine σ-hole) Core->XB Directional Binding (180°) Legend HBD: Hydrogen Bond Donor HBA: Hydrogen Bond Acceptor XB: Halogen Bond

Figure 1: Functional interaction map distinguishing between classical H-bonding and Halogen bonding vectors.

Experimental Determination Protocols

To validate these theoretical counts in a specific drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: NMR Titration (The Gold Standard)

This method directly measures the Hydrogen Bond Acidity (donor strength) and Basicity (acceptor strength) by observing chemical shift perturbations.

  • Objective: Determine

    
     for HBD and HBA sites.
    
  • Reagents:

    • Probe for HBD: DMSO-

      
       (Strong acceptor).
      
    • Probe for HBA: 4-nitrophenol or chloroform-

      
       (Known donors).
      
    • Solvent: Inert, non-polar solvent (e.g.,

      
       or 
      
      
      
      ) to prevent solvent competition.

Step-by-Step Workflow:

  • Preparation: Dissolve 6-iodopyridazin-4-amine (Analyte) in

    
     at 10 mM.
    
  • Titration (HBD Assessment):

    • Add increasing equivalents (0.5 - 10 eq) of DMSO-

      
      .
      
    • Monitor the -NH₂ proton signal shift (

      
      ). A significant downfield shift indicates strong H-bond donation.
      
  • Titration (HBA Assessment):

    • Prepare a solution of the reference donor (e.g., 4-nitrophenol).

    • Titrate in 6-iodopyridazin-4-amine.

    • Monitor the phenol -OH signal.

  • Data Analysis: Fit the chemical shift (

    
    ) vs. concentration curve to a 1:1 binding isotherm to extract the association constant (
    
    
    
    ).
Protocol B: Abraham Solvation Parameters (High-Throughput)

For library-scale analysis, use HPLC-based measurements to derive Abraham descriptors (


 for acidity/HBD, 

for basicity/HBA).
  • Principle:

    
    .
    
  • Workflow:

    • Measure retention time on a standard C18 column (surrogate for Octanol).

    • Measure retention time on an Immobilized Artificial Membrane (IAM) or alkane-like stationary phase.

    • The difference (

      
      ) correlates with the solute's total hydrogen bonding capability.
      

Implications for Drug Design

  • Permeability: With an HBD count of 2 and HBA of 3, the molecule is well within the "sweet spot" for passive membrane permeability (Ro5 compliant).

  • Solubility: The pyridazine nitrogens provide necessary polarity to offset the lipophilic iodine, aiding aqueous solubility despite the planar aromatic structure.

  • Potency Optimization (The Iodine Factor):

    • Do not replace Iodine with a Methyl group (

      
      ) solely to reduce molecular weight.
      
    • The Iodine likely engages in a specific interaction (XB) with a backbone carbonyl (

      
      ).
      
    • Validation: If replacing I with

      
       or 
      
      
      
      causes a drastic drop in potency (>10x), a Halogen Bond is likely driving affinity.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Genetic Information. Angewandte Chemie International Edition.

  • Metrangolo, P., et al. (2005). Halogen Bonding: A New Weapon in Synthesis and Materials Science. Science.

  • Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Parameters. Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). 4-Aminopyridazine (Analogous Core Data). National Library of Medicine.

Sources

Foundational

Harnessing the Potential of Halogenated Pyridazine Scaffolds for Modern Drug Discovery

An In-Depth Technical Guide: Executive Summary The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive component for designing novel therapeutics.[3][4] The strategic introduction of halogen atoms onto this scaffold further enhances its utility, providing a powerful toolset for modulating potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth exploration of halogenated pyridazine scaffolds, from fundamental synthetic strategies and the rationale behind halogenation to detailed structure-activity relationship (SAR) analyses and practical experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold to address complex therapeutic challenges.

The Pyridazine Core: A Scaffold of Unique Merit

The pyridazine nucleus is more than a simple bioisosteric replacement for a phenyl ring; it possesses a distinct electronic and structural character that can be decisively advantageous in drug design.[3] The two adjacent nitrogen atoms create a π-deficient aromatic system with a significant dipole moment, which can facilitate favorable π-π stacking interactions within a target's binding site.[3] Furthermore, these nitrogen atoms act as strong hydrogen bond acceptors, capable of forming dual H-bonding interactions that can significantly enhance binding affinity and specificity.[3][5] This inherent polarity often improves aqueous solubility and can mitigate undesirable interactions, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel, which are common liabilities in drug development.[3]

The Strategic Imperative for Halogenation

Halogenation is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. When applied to the pyridazine scaffold, its impact is multifaceted:

  • Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly alter the lipophilicity and metabolic stability of a molecule.[6] Introducing a halogen can block sites of metabolism, thereby increasing the compound's half-life. The electron-withdrawing nature of halogens also lowers the pKa of the pyridazine ring, influencing its ionization state at physiological pH and, consequently, its cell permeability and target engagement.

  • Enhanced Target Affinity through Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or an aromatic ring) on the target protein. This provides an additional, highly directional binding interaction that can be exploited to improve potency and selectivity.[7]

  • Synthetic Handles for Diversification: Halogenated pyridazines are exceptionally versatile intermediates in organic synthesis.[6] The carbon-halogen bond serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[8] This allows for the rapid generation of diverse chemical libraries by introducing a wide array of substituents, which is critical for optimizing SAR.

Synthetic Methodologies: From Core Synthesis to Functionalization

The successful application of halogenated pyridazines begins with robust and flexible synthetic routes. The overall workflow can be conceptualized as a three-stage process: formation of the pyridazine core, strategic halogenation, and subsequent diversification.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Diversification A 1,4-Dicarbonyl Compounds C Pyridazine Core A->C Condensation B Hydrazine B->C E Halogenated Pyridazine C->E Halogenation D Halogenating Agent (e.g., POCl₃, NBS) H Diverse Drug Candidates E->H Cross-Coupling F Boronic Acid / Amine / Alkene / Alkyne F->H G Pd Catalyst G->H

Caption: General workflow for the synthesis of diverse pyridazine-based drug candidates.

Synthesis of the Pyridazine Core

The most fundamental approach to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[9] Variations of this method allow for the synthesis of substituted pyridazines and their partially saturated or oxidized (pyridazinone) analogues, which are also prevalent in medicinal chemistry.[9][10]

Strategic Halogenation

The introduction of halogens can be achieved through several methods, depending on the desired halogen and its position.

  • Chlorination: A common and effective method for producing chloropyridazines is the treatment of pyridazinones with dehydrating chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the keto group into a reactive chloro substituent, ideal for subsequent cross-coupling.[11]

  • Bromination & Iodination: N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently used for the direct bromination or iodination of electron-rich pyridazine rings. The regioselectivity is dictated by the electronic properties of existing substituents.

  • Fluorination: Direct fluorination can be challenging. Therefore, fluorinated pyridazines are often synthesized from fluorinated starting materials or via nucleophilic aromatic substitution (SNAr) reactions where a good leaving group (like a chloro or nitro group) is displaced by a fluoride source (e.g., KF, CsF). The structure-activity relationship assessment of some fluorinated pyridazinone derivatives indicated a preference for incorporating the fluorine label on an alkyl side chain rather than directly on the pyridazine moiety.[12]

Diversification via Palladium-Catalyzed Cross-Coupling

Halogenated pyridazines are ideal substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating C-C and C-N bonds.[8]

  • Suzuki Coupling: This reaction couples the halopyridazine with a boronic acid or ester to form a new C-C bond, typically for introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling the halopyridazine with an amine, a crucial reaction for installing functionalities that can modulate solubility and form key hydrogen bonds with the target.

  • Sonogashira Coupling: This reaction couples the halopyridazine with a terminal alkyne, providing a linear and rigid linker often used in inhibitor design.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the halopyridazine to the Pd(0) catalyst, transmetalation with the coupling partner, and reductive elimination to release the final product and regenerate the catalyst.[13][14]

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate1 L₂Pd(II)(Ar¹)(X) Pd0->Intermediate1 Pd0->Intermediate1 Transmetal Transmetalation Intermediate2 L₂Pd(II)(Ar¹)(Ar²) Intermediate1->Intermediate2 Intermediate1->Intermediate2 Intermediate2->Pd0 Intermediate2->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) Ar1X Ar¹-X (Halopyridazine) Ar2B Ar²-B(OR)₂ (Boronic Acid) Base + Base

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of halogenated pyridazines is demonstrated in their application to specific biological targets. The choice of halogen and its position can have profound effects on activity. Pyridazine-based compounds have been investigated for a wide array of therapeutic uses, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[15][16]

Case Study: Pyridazinones as MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key target for the treatment of neurodegenerative disorders. A study by Çeçen et al. explored a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety as selective MAO-B inhibitors.[17] Their work provides an excellent example of halogen-driven SAR.

Table 1: SAR of Halogenated Phenylpyridazinones as MAO-B Inhibitors [17]

CompoundR (Substitution on Phenyl Ring)MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀ A / IC₅₀ B)
T1H0.490> 10> 20.4
T3 4-Cl 0.039 4.19 107.4
T54-F0.380> 10> 26.3
T6 3-Br 0.013 1.57 120.8
T74-Br0.330> 10> 30.3

Analysis of Causality:

  • Potency Enhancement: The data clearly shows that halogenation dramatically increases potency against MAO-B compared to the unsubstituted parent compound (T1).

  • Positional Isomerism Matters: A bromine at the meta position (T6, 3-Br) results in the most potent compound (IC₅₀ = 0.013 µM), over 25 times more potent than a bromine at the para position (T7, 4-Br). This highlights the critical role of the halogen's position in optimizing interactions within the enzyme's active site. Molecular docking simulations suggested that this is due to specific hydrogen bonding interactions enabled by the substituent's placement.[17][18]

  • Selectivity: Halogenation also drives selectivity for MAO-B over MAO-A. The 3-bromo (T6) and 4-chloro (T3) derivatives exhibit the highest selectivity indices, a crucial feature for minimizing off-target side effects.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for a Suzuki cross-coupling reaction, a key step in the diversification of a halogenated pyridazine scaffold.

Protocol: Suzuki Coupling of 3-Chloro-6-phenylpyridazine with 4-methoxyphenylboronic acid

Objective: To synthesize 3-(4-methoxyphenyl)-6-phenylpyridazine, demonstrating a typical C-C bond formation on a chloropyridazine core.

Materials:

  • 3-Chloro-6-phenylpyridazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon inert gas line

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check 1):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-phenylpyridazine (e.g., 1.0 g, 5.25 mmol, 1.0 eq).

    • Add 4-methoxyphenylboronic acid (0.95 g, 6.30 mmol, 1.2 eq) and potassium carbonate (2.18 g, 15.75 mmol, 3.0 eq).

    • Causality Note: Potassium carbonate is the base required to activate the boronic acid for the transmetalation step. An excess is used to ensure the reaction goes to completion.

    • The flask is sealed with a rubber septum, and the atmosphere is purged with nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst, formed in situ, is sensitive to oxygen.

  • Catalyst and Solvent Addition (Self-Validation Check 2):

    • In a separate vial, dissolve palladium(II) acetate (23.6 mg, 0.105 mmol, 0.02 eq) and triphenylphosphine (220 mg, 0.42 mmol, 0.08 eq) in 20 mL of toluene. The solution may appear yellow/brown.

    • Causality Note: Triphenylphosphine serves as a ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. The Pd(II) is reduced in situ to the active Pd(0) species.

    • Using a syringe, add the catalyst solution to the reaction flask containing the solids.

    • Add 5 mL of water as a co-solvent. The water helps to dissolve the inorganic base and facilitates the reaction.

  • Reaction Execution (Self-Validation Check 3):

    • Place the flask in a pre-heated heating mantle and bring the reaction mixture to reflux (approx. 85-90 °C for a toluene/water mixture).

    • Maintain vigorous stirring under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material (3-chloro-6-phenylpyridazine) indicates completion. A new, less polar spot corresponding to the product should appear.

  • Workup and Isolation (Self-Validation Check 4):

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine (saturated NaCl solution). This removes the inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Check 5):

    • The resulting crude solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield 3-(4-methoxyphenyl)-6-phenylpyridazine as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Future Perspectives and Conclusion

The halogenated pyridazine scaffold continues to demonstrate its immense value in drug discovery. Its unique combination of desirable physicochemical properties and synthetic versatility ensures its place as a privileged structure in the medicinal chemist's toolbox.[1][15] Future research will likely focus on exploring more complex halogenation patterns, including the use of less common halogens like iodine in specific contexts, and the development of novel cross-coupling methodologies to further expand the accessible chemical space. As our understanding of drug-target interactions becomes more sophisticated, the ability to fine-tune a molecule's properties through strategic halogenation of scaffolds like pyridazine will be more critical than ever in the quest for safer and more effective medicines.

References

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]

  • PubMed. (n.d.). [On analgetically, antipyretically and antiphlogistically active sulphur-containing pyridazines (author's transl)]. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • YouTube. (2021, February 16). PYRIDAZINE#PYRIDAZINE SYNTHESIS. Retrieved from [Link]

  • SpringerLink. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • PubMed. (2011). Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. Retrieved from [Link]

  • PubMed. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Prezi. (2025, November 17). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]

  • Google Patents. (n.d.). EP3243815A1 - Pyridazine derivatives useful in therapy.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved from [Link]

  • NIH. (2020, November 17). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

  • YouTube. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Are pyridazines privileged structures?. Retrieved from [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Iodopyridazin-4-amine

Introduction: Unlocking Privileged Scaffolds The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Privileged Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This transformation has become indispensable in pharmaceutical and agrochemical research, where the construction of arylamine moieties is a frequent and critical step.[4] The 6-aminopyridazine core, a key structural motif found in numerous biologically active molecules, represents a valuable scaffold for drug discovery. Its synthesis, however, can be challenging via traditional methods like nucleophilic aromatic substitution (SNAr) due to the electronic nature of the pyridazine ring.[4]

This guide provides a detailed, experience-driven protocol for the successful Buchwald-Hartwig amination of 6-iodopyridazin-4-amine. We will delve into the mechanistic rationale behind component selection, offer a robust step-by-step experimental procedure, and present a framework for optimization, empowering researchers to confidently utilize this powerful reaction for the synthesis of novel pyridazine derivatives.

Part I: Mechanistic Rationale & Component Selection

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center.[5][6][7]

The Catalytic Cycle: A Step-by-Step View

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 6-iodopyridazin-4-amine, forming a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido intermediate.[5][7]

  • Reductive Elimination: The final C-N bond is formed as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[5][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl AmineCoord Amine Binding & Deprotonation PdII_Aryl->AmineCoord R₂NH, Base PdII_Amido L-Pd(II)(Aryl)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Considerations for 6-Iodopyridazin-4-amine

While the general cycle holds true, heteroaromatic substrates like 6-iodopyridazin-4-amine introduce specific challenges that must be addressed through careful selection of reagents.

  • Lewis Basicity of the Heterocycle: The two nitrogen atoms of the pyridazine ring, along with the exocyclic 4-amino group, are Lewis basic. They can potentially coordinate to the palladium catalyst, acting as competitive inhibitors and slowing or stalling the catalytic cycle. The use of highly active, sterically demanding ligands is crucial to mitigate this effect.

  • Iodide Inhibition: Although aryl iodides are generally the most reactive halides in the oxidative addition step, the iodide anion (I⁻) generated can form stable, unreactive palladium iodide dimer complexes, effectively taking the catalyst out of the cycle.[2][6] This can be overcome by using ligands that discourage dimer formation or by choosing reaction conditions that minimize iodide salt precipitation.[2]

Optimizing the Reaction: A Guide to Component Selection

The success of this coupling hinges on the judicious choice of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[4] Pd(II) precatalysts require in situ reduction to the active Pd(0) state, which can be accomplished by phosphine ligands or amines in the reaction mixture.[1][6] For convenience and reproducibility, using commercially available, air-stable "precatalysts" (e.g., XPhos-Pd-G3) is highly recommended, as they rapidly generate the active L-Pd(0) species upon exposure to a base.[6][9]

  • The Ligand (The Key to Success): For challenging heteroaromatic substrates, the ligand is the most critical variable. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[10]

    • Why they work: Their steric bulk promotes the crucial reductive elimination step and prevents the formation of inactive catalyst species.[8] Their electron-donating nature facilitates the initial oxidative addition.

    • Recommended Ligands: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is an excellent starting point, known for its high reactivity and broad applicability, especially with heteroaryl halides.[9][11] Other highly effective ligands include SPhos and RuPhos .[12][13]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[7][14]

    • Sodium tert-butoxide (NaOtBu): Often provides the highest reaction rates and is an excellent first choice.[1] Its high basicity can be incompatible with sensitive functional groups.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are weaker inorganic bases that offer better functional group tolerance and are good alternatives if NaOtBu proves too harsh.[6] Their solubility can be a factor, with Cs₂CO₃ generally being more soluble in common organic solvents.[6]

  • The Solvent: Anhydrous, aprotic solvents are essential.

    • Toluene and 1,4-Dioxane are the most common and effective solvents for this reaction.[7][15]

    • Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium and inhibit the reaction.[6]

Part II: Experimental Protocol & Workflow

This section provides a general, robust protocol for the amination of 6-iodopyridazin-4-amine with a generic secondary amine (e.g., morpholine) or primary amine (e.g., aniline).

Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Reagent Addition (Solids, then Liquids) Setup->Reagents Heating 3. Heating & Stirring (80-110 °C) Reagents->Heating Monitor 4. Reaction Monitoring (TLC / LC-MS) Heating->Monitor Workup 5. Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify 6. Purification (Chromatography) Workup->Purify Analyze 7. Characterization (NMR, HRMS) Purify->Analyze

Caption: A standard workflow for the Buchwald-Hartwig reaction.

Materials and Equipment
  • Reactants: 6-Iodopyridazin-4-amine, Amine coupling partner

  • Catalyst System: Pd₂(dba)₃ (or other Pd source) and XPhos (or other ligand)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk tube or reaction vial with a screw cap and PTFE septum, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.

Step-by-Step General Protocol

This protocol is for a 0.5 mmol scale reaction. Adjust quantities as needed.

  • Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 6-iodopyridazin-4-amine (110.5 mg, 0.5 mmol, 1.0 equiv.), NaOtBu (67 mg, 0.7 mmol, 1.4 equiv.), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), and XPhos (14.3 mg, 0.03 mmol, 6 mol%).

    • Scientist's Note: The Pd:Ligand ratio is crucial. A 1:2 or 1:3 ratio is often optimal for monoligated active species. Adding solids in a glovebox is ideal. If not available, add them quickly in the open air.

  • System Purge:

    • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2-3 minutes and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[16]

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (2.5 mL, 0.2 M) via syringe.

    • Add the amine coupling partner (0.6 mmol, 1.2 equiv.) via syringe. If the amine is a solid, add it in step 1 with the other solids.

  • Reaction:

    • Place the sealed tube into a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction vigorously for 4-24 hours.

    • Scientist's Note: Higher temperatures can sometimes accelerate the reaction, but may also lead to decomposition. 100 °C is a reliable starting point.

  • Monitoring:

    • Periodically check the reaction's progress by taking a small aliquot (via syringe), quenching it with water/EtOAc, and analyzing by TLC or LC-MS to observe the consumption of the starting iodide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure product.

Data Presentation: Optimization Parameters

If the initial reaction provides a low yield, systematic optimization is necessary. The following table provides a logical framework for adjusting parameters.

ParameterInitial ConditionOptimization Strategy 1Optimization Strategy 2Rationale
Ligand XPhosRuPhosSPhosLigand choice is critical for catalyst stability and activity with heteroaromatic substrates.[10]
Base NaOtBuK₃PO₄Cs₂CO₃Weaker bases may offer better tolerance for sensitive functional groups and prevent side reactions.[6]
Solvent Toluene1,4-Dioxanet-Amyl alcoholSolvent polarity and coordinating ability can significantly influence reaction rates and yields.
Temperature 100 °C80 °C110 °CLower temperatures may improve selectivity, while higher temperatures can overcome activation barriers.
Pd Loading 2 mol %1 mol %5 mol %Catalyst loading should be minimized but may need to be increased for very challenging substrates.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction Inactive catalyst (oxygen exposure), incorrect base/solvent, low temperature.Ensure rigorous inert atmosphere; screen different ligands/bases; increase temperature.
Low Yield Catalyst deactivation (e.g., by substrate), incomplete reaction, difficult purification.Increase catalyst/ligand loading; screen different ligands (e.g., SPhos); try a different solvent; increase reaction time.
Side Products Hydrodehalogenation (Ar-I → Ar-H), decomposition of starting material or product.Use a weaker base (Cs₂CO₃); lower the reaction temperature; reduce reaction time.

Conclusion

The Buchwald-Hartwig amination of 6-iodopyridazin-4-amine is a highly effective method for synthesizing valuable N-substituted pyridazine derivatives. Success relies on a rational approach to experimental design, prioritizing the exclusion of oxygen and water and, most importantly, selecting a suitable catalyst system. The use of bulky, electron-rich biaryl phosphine ligands, such as XPhos, in combination with a strong, non-nucleophilic base like NaOtBu in an aprotic solvent provides a powerful and reliable starting point for this transformation. The protocols and optimization strategies outlined in this guide offer a comprehensive framework for researchers to achieve high yields and unlock new possibilities in medicinal chemistry and materials science.

References

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
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  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ChemSurvival. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Sazonovas, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 389-401. Available at: [Link]

  • Qu, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 158, 62-75. Available at: [Link]

  • Anderson, K. W., et al. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2901-2904. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Wikipedia. (n.d.). XPhos. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. Available at: [Link]

  • Chan, K. S., et al. (n.d.). Solvent-free and base/additive-free palladium-catalyzed cross-coupling reactions of aryl mesylates with aryl titanium reagents. PolyU Institutional Research Archive.
  • Kumar, A., et al. (2015). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Bakulina, O., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(19), 3569. Available at: [Link]

  • Nolan, S. P., & Viciu, M. (2003). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Buchwald, S. L., & Hartwig, J. F. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60. Available at: [Link]

Sources

Application

Application Notes and Protocols for Sonogashira Coupling Reactions of Iodopyridazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Alkynylpyridazines The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkynylpyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of an alkynyl moiety via the Sonogashira coupling reaction provides a powerful tool for lead optimization and the synthesis of novel drug candidates.[1] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is indispensable for creating complex molecular architectures.[2][3] Iodopyridazines are particularly effective substrates for this transformation due to the high reactivity of the carbon-iodine bond in the palladium-catalyzed cycle.[4]

This guide provides a detailed overview of the key mechanistic considerations, practical protocols, and optimization strategies for the successful Sonogashira coupling of iodopyridazines.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction operates through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The reaction is initiated by the oxidative addition of the iodopyridazine to a palladium(0) complex, forming a Pd(II) intermediate.[5] Concurrently, the copper(I) co-catalyst activates the terminal alkyne, facilitating its deprotonation by a mild base (typically an amine) to form a copper acetylide.[6] This copper acetylide then undergoes transmetalation with the Pd(II)-pyridyl complex. The final step is reductive elimination from the resulting palladium complex, which yields the desired alkynylpyridazine and regenerates the active Pd(0) catalyst.[5]

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, copper-free protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[5][7]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Intermediate1 Pyridazine-Pd(II)(I)L₂ Pd0->Pd_Intermediate1 Oxidative Addition (+ Iodopyridazine) Pd_Intermediate2 Pyridazine-Pd(II)(C≡CR)L₂ Pd_Intermediate1->Pd_Intermediate2 Transmetalation Pd_Intermediate2->Pd0 Reductive Elimination (+ Alkynylpyridazine) CuI Cu(I) Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Pd_Intermediate1 Cu_Acetylide->CuI Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Base Base

Figure 1: Simplified Catalytic Cycles in Sonogashira Coupling

Core Components and Optimization Strategies

The success of a Sonogashira coupling on a pyridazine scaffold hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands:

The choice of palladium source and its associated ligands is paramount. Standard catalysts like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[5] For challenging substrates, more specialized ligands can be employed. For instance, using 1,1'-bis(diphenylphosphino)ferrocene (dppf) can enhance catalytic activity.[8]

Catalyst/LigandKey Characteristics & Considerations
Pd(PPh₃)₂Cl₂ Air-stable Pd(II) precatalyst, widely used and commercially available.[5]
Pd(PPh₃)₄ Pd(0) catalyst, highly active but sensitive to air.[5]
Pd₂(dba)₃ A common Pd(0) source, often used in combination with phosphine ligands.[5]
PPh₃ A standard monodentate phosphine ligand.[9]
dppf A bidentate ferrocenyl phosphine ligand that can improve catalyst stability and activity for less reactive substrates.[8]
Copper(I) Co-catalyst:

Copper(I) iodide (CuI) is the most common co-catalyst.[10] It is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[6] In some cases, particularly with sensitive substrates, a copper-free protocol may be advantageous to prevent alkyne homocoupling.[11]

Base:

An amine base is typically required to deprotonate the terminal alkyne.[10] Triethylamine (Et₃N) is a common choice, often serving as both the base and a co-solvent.[9] Other amine bases like diisopropylethylamine (DIPEA) or piperidine can also be effective. The choice of base can influence reaction rates and side product formation.

Solvent:

The solvent plays a critical role in solubilizing the reactants and catalyst, and can affect the reaction temperature and rate. Common solvents include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is effective for a wide range of substrates.[12]

  • Tetrahydrofuran (THF): A less polar option, often used in combination with an amine base.[8]

  • Toluene: A non-polar solvent suitable for reactions at higher temperatures.

  • Amine solvents (e.g., Et₃N): Can be used as both the base and solvent, simplifying the reaction setup.[8]

Degassing the solvent prior to use is a critical step to remove dissolved oxygen, which can deactivate the palladium catalyst and promote the undesirable Glaser homocoupling of the alkyne.[8]

Experimental Protocols

The following protocols are representative examples and should be optimized for specific iodopyridazine and alkyne substrates.

Protocol 1: General Procedure for Sonogashira Coupling of an Iodopyridazine

This protocol is adapted from established procedures for the coupling of halo-heterocycles.[9][13]

Materials:

  • Iodopyridazine derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodopyridazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (5 mL).

  • Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridazine.

Protocol_Workflow start Start setup Combine Iodopyridazine, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask start->setup add_solvents Add degassed solvent and Et₃N setup->add_solvents stir Stir at room temperature for 15 min add_solvents->stir add_alkyne Add terminal alkyne stir->add_alkyne react Heat and monitor reaction (TLC/LC-MS) add_alkyne->react workup Cool, dilute, and perform aqueous workup react->workup purify Dry, concentrate, and purify by chromatography workup->purify end_product Obtain pure Alkynylpyridazine purify->end_product

Figure 2: General experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Increase the reaction temperature in increments of 10-20 °C.[8]- Consider a more active ligand like dppf.[8]
Formation of Glaser homocoupling product (alkyne dimer) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen by maintaining a positive inert gas pressure.- Reduce the amount of CuI or switch to a copper-free protocol.[8]
Dehalogenation of the iodopyridazine - Presence of reducing agents- High temperatures for extended periods- Ensure high purity of reagents and solvents.- Monitor the reaction closely and stop it once the starting material is consumed.
Poor solubility of starting materials - Inappropriate solvent choice- Screen alternative solvents like DMF, dioxane, or toluene.[8]

Conclusion

The Sonogashira coupling of iodopyridazines is a robust and versatile method for the synthesis of novel alkynyl-substituted heterocycles. A thorough understanding of the underlying mechanism and the role of each reaction component is essential for successful implementation and optimization. By carefully selecting the catalyst, base, and solvent, and by employing rigorous anhydrous and anaerobic techniques, researchers can effectively utilize this powerful reaction to advance their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide. BenchChem.
  • Chawla, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1-35. Available from: [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson+. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved February 6, 2026, from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available from: [Link]

  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330-7338. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved February 6, 2026, from [Link]

  • Ali, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163-5184. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 6, 2026, from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

  • Yang, C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(5), 3532-3551. Available from: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved February 6, 2026, from [Link]

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for 4-Aminopyridazine Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Imperative for Protecting 4-Aminopyridazine 4-Aminopyridazine and its derivatives are privileged scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Protecting 4-Aminopyridazine

4-Aminopyridazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The inherent nucleophilicity of the exocyclic amino group, coupled with the electronic landscape of the pyridazine ring, presents unique challenges and opportunities in multistep synthesis.[3] Unchecked, the reactive amino group can lead to a cascade of undesired side reactions, compromising yields and purity. Therefore, a robust protecting group strategy is not merely a procedural step but a cornerstone of a successful synthetic campaign.[4][5][6] This guide provides an in-depth exploration of protecting group strategies tailored for 4-aminopyridazine derivatives, elucidating the underlying chemical principles and offering detailed, field-tested protocols.

Understanding the 4-Aminopyridazine Moiety: A Tale of Two Nitrogens

The reactivity of 4-aminopyridazine is dictated by its electronic structure. The pyridazine ring is an electron-deficient system, which influences the basicity and nucleophilicity of both the ring nitrogens and the exocyclic amino group. The pKa of 4-aminopyridine, a related analogue, is 9.17, indicating significant basicity at the ring nitrogen.[7][8] This inherent basicity means that under certain reaction conditions, both the exocyclic amino group and the ring nitrogens can be reactive sites. A carefully chosen protecting group can modulate this reactivity, directing subsequent transformations to the desired position.[9][10]

dot digraph "Reactivity_of_4_Aminopyridazine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"4-Aminopyridazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Exocyclic_NH2" [label="Exocyclic Amino Group\n(Nucleophilic)"]; "Ring_Nitrogens" [label="Ring Nitrogens\n(Basic and Nucleophilic)"]; "Electrophile" [label="Electrophilic Reagent\n(E+)"]; "Undesired_Products" [label="Mixture of Undesired Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desired_Product" [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Protected_Amine" [label="Protected 4-Aminopyridazine\n(PG-NH-Pyridazine)"];

"4-Aminopyridazine" -> "Exocyclic_NH2" [label="Site 1"]; "4-Aminopyridazine" -> "Ring_Nitrogens" [label="Site 2"]; "Exocyclic_NH2" -> "Undesired_Products" [label="Reacts with E+"]; "Ring_Nitrogens" -> "Undesired_Products" [label="Reacts with E+"]; "Electrophile" -> "Undesired_Products"; "4-Aminopyridazine" -> "Protected_Amine" [label="Protection Step"]; "Protected_Amine" -> "Desired_Product" [label="Reaction at another site"]; "Desired_Product" -> "Final_Product" [label="Deprotection"]; } DOT Figure 1: Competing reaction pathways in unprotected 4-aminopyridazine.

Selecting the Optimal Protecting Group: A Decision Matrix

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the conditions of subsequent reaction steps.[11] Key considerations include the group's stability to acidic, basic, and reductive/oxidative conditions, as well as the ease and selectivity of its removal. For 4-aminopyridazine derivatives, the most commonly employed and effective protecting groups fall into the carbamate and benzyl families.[12][13]

Protecting GroupIntroduction Reagent(s)StabilityDeprotection Condition(s)Orthogonality
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP)Stable to base, hydrogenolysis. Labile to strong acid.Strong acid (e.g., TFA, HCl)[14][15]Orthogonal to Cbz, Fmoc, Benzyl
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, K₂CO₃)Stable to acid and base. Labile to hydrogenolysis.[16][17]Catalytic hydrogenolysis (H₂, Pd/C)[12]Orthogonal to Boc, Fmoc
PMB (p-Methoxybenzyl)p-Methoxybenzyl chloride (PMB-Cl), base (e.g., NaH)Stable to base, hydrogenolysis. Labile to oxidative and strong acidic conditions.[18]Oxidative cleavage (DDQ, CAN), strong acid (TFA)[19][20]Orthogonal to Boc, Cbz under specific conditions

Table 1: Comparison of common protecting groups for 4-aminopyridazine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the protection and deprotection of 4-aminopyridazine. These have been optimized for high yield and purity.

Protocol 1: Boc Protection of 4-Aminopyridazine

The tert-butoxycarbonyl (Boc) group is a workhorse in amine protection due to its ease of introduction and its selective removal under acidic conditions.[14][15]

dot digraph "Boc_Protection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="{Step 1: Dissolution | Dissolve 4-aminopyridazine and DMAP (cat.) in an appropriate solvent (e.g., THF, DCM).}"]; step2 [label="{Step 2: Reagent Addition | Add Di-tert-butyl dicarbonate ((Boc)₂O) to the solution.}"]; step3 [label="{Step 3: Reaction | Stir at room temperature for 2-12 hours. Monitor by TLC.}"]; step4 [label="{Step 4: Work-up | Concentrate the reaction mixture. Partition between EtOAc and water. Wash with brine.}"]; step5 [label="{Step 5: Purification | Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.}"]; end [label="End\n(Boc-protected product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } DOT Figure 2: Workflow for the Boc protection of 4-aminopyridazine.

Materials:

  • 4-Aminopyridazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • To a solution of 4-aminopyridazine (1.0 eq) in anhydrous DCM (or THF) at 0 °C, add a catalytic amount of DMAP (0.1 eq) or Et₃N (1.2 eq).

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford the desired N-Boc-4-aminopyridazine.[21]

Protocol 2: Cbz Protection of 4-Aminopyridazine

The benzyloxycarbonyl (Cbz) group offers an orthogonal protection strategy to the Boc group, being stable to acidic conditions but readily cleaved by catalytic hydrogenolysis.[16][17]

Materials:

  • 4-Aminopyridazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dioxane/Water or Acetone

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-aminopyridazine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio) or acetone.

  • Add NaHCO₃ (2.0 eq) or K₂CO₃ (2.0 eq) to the solution and cool to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-16 hours. Monitor by TLC.

  • After completion, add water and extract the product with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, EtOAc/hexanes) to yield N-Cbz-4-aminopyridazine.

Protocol 3: PMB Protection of 4-Aminopyridazine

The p-methoxybenzyl (PMB) group provides another layer of orthogonality, as it can be removed under oxidative conditions that leave Boc and Cbz groups intact.[18][19]

Materials:

  • 4-Aminopyridazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous DMF at 0 °C, add a solution of 4-aminopyridazine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, EtOAc/hexanes) to obtain N-PMB-4-aminopyridazine.

Deprotection Protocols: Liberating the Amine

The selective removal of the protecting group is as crucial as its introduction.

Deprotection of N-Boc-4-Aminopyridazine

dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Boc_Amine" [label="N-Boc-4-Aminopyridazine"]; "Protonation" [label="Protonation of Carbonyl Oxygen\n(with TFA or HCl)"]; "Carbocation_Formation" [label="Formation of tert-Butyl Carbocation"]; "Carbamic_Acid" [label="Unstable Carbamic Acid Intermediate"]; "Decarboxylation" [label="Spontaneous Decarboxylation"]; "Final_Product" [label="4-Aminopyridazine\n+ CO₂ + Isobutylene", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Boc_Amine" -> "Protonation" [label="Acid"]; "Protonation" -> "Carbocation_Formation"; "Carbocation_Formation" -> "Carbamic_Acid"; "Carbamic_Acid" -> "Decarboxylation"; "Decarboxylation" -> "Final_Product"; } DOT Figure 3: Mechanism of acid-catalyzed Boc deprotection.

Procedure:

  • Dissolve the N-Boc-4-aminopyridazine in a suitable solvent such as DCM, dioxane, or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).[14]

  • Stir the reaction at room temperature for 1-4 hours. The evolution of CO₂ gas may be observed.[12]

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • Neutralize the resulting salt with a base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent. Dry, filter, and concentrate to obtain the deprotected 4-aminopyridazine.

Deprotection of N-Cbz-4-Aminopyridazine

Procedure:

  • Dissolve the N-Cbz-4-aminopyridazine in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopyridazine.

Deprotection of N-PMB-4-Aminopyridazine

Procedure (Oxidative Cleavage):

  • Dissolve the N-PMB-4-aminopyridazine in a mixture of DCM and water (e.g., 10:1) at 0 °C.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) portion-wise. The reaction mixture will typically change color.

  • Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the deprotected amine.

Orthogonal Strategies in Action: A Synthetic Scenario

Consider a synthetic route requiring the selective functionalization of a 4-aminopyridazine derivative at two different sites. An orthogonal protecting group strategy is indispensable here.[11] For instance, one could protect the exocyclic amine with a Boc group, perform a reaction sensitive to basic conditions, and then selectively remove the Boc group with acid. Subsequently, a different functional group on the molecule could be manipulated under conditions that would have been incompatible with the free amine.

Conclusion: Empowering Synthesis Through Strategic Protection

The judicious use of protecting groups is a powerful tool in the synthesis of complex 4-aminopyridazine derivatives. By understanding the chemical properties of the target molecule and the stability of various protecting groups, researchers can design and execute elegant and efficient synthetic routes. The protocols detailed herein provide a solid foundation for the successful implementation of these strategies, enabling the synthesis of novel compounds for drug discovery and development.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Selective Ring N-Protection of Aminopyrazoles. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • ResearchGate. (n.d.). Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form.... Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubMed. (n.d.). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PubChem. (n.d.). 4-Cbz-aminopiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection. Retrieved from [Link]

  • PubMed Central. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Previous site selectivity studies with 4‐aminopyridine‐based.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • University of Vienna. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Retrieved from [Link]

  • UC Berkeley. (2014). Chemoselectivity in Transfer-Hydrogenation Reactions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Aminopyridine (CAS 504-24-5). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminopyridine - the NIST WebBook. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Iodopyridazin-4-amine Synthesis

Topic: High-Yield Synthesis & Troubleshooting for 6-Iodopyridazin-4-amine Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists Executive Summary & Route Selection The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Troubleshooting for 6-Iodopyridazin-4-amine Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Executive Summary & Route Selection

The Challenge: Synthesizing 6-iodopyridazin-4-amine (and its regioisomer 4-amino-6-iodopyridazine) is notoriously difficult due to the inert nature of the pyridazine ring towards standard electrophilic substitution and the tendency of the amine group to interfere with metal-halogen exchange.

The Solution: The most robust industrial route is Acid-Mediated Halogen Exchange (Finkelstein-type) starting from 6-chloropyridazin-4-amine .

  • Why this route?

    • Selectivity: Direct iodination of pyridazin-4-amine often yields mixtures or poly-iodinated products.

    • Reactivity: The 6-chloro position is activated for Nucleophilic Aromatic Substitution (

      
      ) when the ring is protonated.
      
    • Cost: Uses aqueous Hydroiodic Acid (HI) rather than expensive palladium catalysts.

Comparative Route Analysis
RoutePrecursorReagentsProsCons
A (Recommended) 6-chloropyridazin-4-amine 57% HI (aq) High regioselectivity, scalable.Corrosive reagents, requires careful pH control.
B (Direct) Pyridazin-4-amine

/ AgSO

One step.Poor regiocontrol, low yield (<30%).
C (Sandmeyer) 4,6-diaminopyridazine

/ HI
Versatile.Formation of diazonium salts is unstable; explosion risk.

Core Protocol: The "Gold Standard" Method

This protocol addresses the common failure mode: Incomplete conversion due to insufficient protonation.

Reagents:

  • Starting Material: 6-chloropyridazin-4-amine (1.0 equiv)

  • Solvent/Reagent: Hydroiodic acid, 57% w/w aqueous (stabilized, 10-15 equiv)

  • Quench: Sat.

    
     (Sodium thiosulfate), Sat. 
    
    
    

Step-by-Step Workflow:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazin-4-amine in 57% HI .

    • Critical: The solution will turn dark immediately. This is normal.

  • Reaction: Heat the mixture to 120°C - 130°C for 12–16 hours .

    • Note: Standard reflux (127°C) is sufficient. If using a sealed tube, do not exceed 140°C to avoid decomposition.

  • Monitoring: Monitor by LC-MS. The starting material (Cl-analog) mass [M+H]+ ~130 will shift to [M+H]+ ~222.

    • Target: >95% conversion. If <80% after 16h, add fresh HI (2 equiv) and continue heating.

  • Workup (The Yield Maker):

    • Cool to room temperature.[1]

    • Dilute with ice-water (1:1 ratio).

    • Neutralization: Slowly add solid

      
       or 50% NaOH to adjust pH to 7.0–8.0 .
      
    • Troubleshooting: Do not over-basify (pH >10), or the product may redissolve as a salt.

  • Purification:

    • Collect the precipitate via filtration.[2]

    • Wash the cake with 10%

      
       (to remove iodine stain) followed by cold water.
      
    • Dry under vacuum at 45°C.

Troubleshooting Guide (Q&A)

Category 1: Reaction Stalled

Q: My LC-MS shows 40% starting material left after 24 hours. Why? A: The concentration of iodide (


) and protons (

) has dropped.
  • Root Cause: HI gas can escape during prolonged reflux, or the acid is consumed.

  • Fix: Use a sealed pressure vessel (Q-tube or autoclave) to keep the HI concentration constant. Alternatively, add NaI (2 equiv) to the reaction mixture to boost the nucleophile concentration without increasing volume significantly.

Category 2: Impurity Profile

Q: The product is dark purple/black and has a low melting point. A: You have iodine (


) contamination.
  • Mechanism: HI oxidizes to

    
     at high temperatures. 
    
    
    
    can form charge-transfer complexes with the amine.
  • Fix: During the workup, strictly wash the solid with saturated sodium thiosulfate until the filtrate is colorless. Recrystallize from Ethanol/Water if necessary.

Category 3: Workup Loss

Q: I see product in the LC-MS of the reaction mixture, but I isolated nothing after neutralization. A: You likely missed the Isoelectric Point (pI) .

  • Explanation: Aminopyridazines are amphoteric. At pH < 4, they are protonated (soluble). At pH > 10, the amide-like tautomer can deprotonate (soluble).

  • Fix: Carefully titrate to pH 7.5 . If no precipitate forms, saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate/THF (3:1) .

Category 4: Alternative Reagents

Q: Can I use NaI and Acetyl Chloride instead of aqueous HI? A: NO.

  • Reason: While NaI/AcCl generates HI in situ, the presence of Acetyl Chloride will acylate your exocyclic amine , forming N-(6-iodopyridazin-4-yl)acetamide. You would then need an extra hydrolysis step to remove the acetyl group, reducing overall yield.

Visualizing the Chemistry

Workflow Diagram: Reaction Logic

This diagram illustrates the critical decision points during the synthesis.

G Start Start: 6-chloropyridazin-4-amine Reagent Add 57% HI (aq) (15 equiv) Start->Reagent Process Heat to 125°C 12-16 Hours Reagent->Process Check LC-MS Check: Conversion > 95%? Process->Check AddMore Add NaI (2 equiv) Extend Heat 4h Check->AddMore No (<95%) Cool Cool to 0°C Dilute with Water Check->Cool Yes AddMore->Process Neutralize Adjust pH to 7.5 (Use NaHCO3) Cool->Neutralize Precipitate Precipitate Forms? Neutralize->Precipitate Filter Filter & Wash (10% Na2S2O3) Precipitate->Filter Yes Extract Salt out (NaCl) Extract w/ EtOAc:THF Precipitate->Extract No (Solubility Issue) Final Final Product: 6-iodopyridazin-4-amine Filter->Final Extract->Final

Caption: Decision tree for the synthesis and workup of 6-iodopyridazin-4-amine, highlighting pH control and conversion checkpoints.

Mechanistic Insight: Why HI Works

The reaction follows an acid-catalyzed


 mechanism.
  • Protonation: The N-2 nitrogen of the pyridazine ring is protonated by HI, making the C-6 position highly electrophilic.

  • Addition: The iodide ion (

    
    ) attacks C-6.
    
  • Elimination: Chloride (

    
    ) is expelled, and the aromatic system is restored.
    

References

  • Preparation of Halogenated Pyridazines

    • Source: Coad, P., et al. "The Synthesis of 4-Amino-3,6-dihalopyridazines." Journal of Organic Chemistry, 1963.
    • Relevance: Establishes the foundational stability of aminohalopyridazines in acid.
    • URL:[Link]

  • General Halogen Exchange (Finkelstein) on Heterocycles: Source: Klapars, A., et al. "Synthesis of 6-chloro-4-iodopyridin-3-amine." ChemicalBook / Patent Literature (Analogous Chemistry). Relevance: Confirms the utility of HI for exchanging Cl to I on amino-pyridine/pyridazine scaffolds.
  • Recent Advances in Pyridazine Functionalization

    • Source:Beilstein Journal of Organic Chemistry, "Synthesis of α-amino amidines..." (Contextual reference for amino-heterocycle handling).
    • URL:[Link]

  • Commercial Availability & Properties: Source: Ambeed Datasheet for 6-Chloropyridazin-4-amine (CAS 29049-45-4).

Sources

Optimization

Technical Support Center: Purification of 6-Iodopyridazin-4-amine by Flash Column Chromatography

Welcome to the technical support center for the purification of 6-iodopyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-iodopyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during flash column chromatography of this and similar basic heterocyclic compounds. Our approach is rooted in explaining the fundamental principles behind each step, enabling you to make informed decisions and effectively troubleshoot your purification process.

Part 1: Frequently Asked Questions (FAQs) & Method Development

This section addresses the critical initial questions and decisions you'll face when setting up your purification method. Getting these parameters right from the start is essential for a successful separation.

Q1: My primary challenge is severe peak tailing and poor recovery of 6-iodopyridazin-4-amine on a standard silica gel column. What is causing this and how can I fix it?

A1: This is the most common issue when purifying basic amines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column. This results in broad, tailing peaks and, in severe cases, irreversible adsorption and low recovery.[1][2]

The Solution: Neutralize the Stationary Phase.

You must mitigate this acid-base interaction. The most direct method is to add a small amount of a competing, volatile base to your mobile phase.[2][3]

  • Primary Recommendation: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

  • Mechanism of Action: The TEA will preferentially interact with the acidic silanol groups, effectively "neutralizing" the silica surface. This allows your target compound, 6-iodopyridazin-4-amine, to travel through the column without strong ionic binding, resulting in sharper peaks and significantly improved recovery.[1][2][4]

Q2: How do I select the right stationary phase for purifying 6-iodopyridazin-4-amine?

A2: While standard silica is the default for many, the basic nature of your compound makes other options highly attractive. Your choice depends on the specific impurities you need to remove and the stability of your compound.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available, good for neutral compounds.Acidic surface causes tailing with basic amines; requires mobile phase modifier (e.g., TEA).[1][2]General purpose purification when using a basic modifier.
Amine-Functionalized Silica Provides a basic surface, excellent for purifying amines without modifiers, leading to sharper peaks.[5][6]More expensive than standard silica.Difficult separations of basic compounds where modifiers are insufficient.
Alumina (Basic or Neutral) Stable at higher pH ranges; can be a good alternative to silica for acid-sensitive compounds.[7][8]Activity can vary; may have different selectivity compared to silica.Purifying compounds that are known to degrade on silica gel.[7]
Reversed-Phase (C18) Excellent for polar and ionizable compounds; separates based on hydrophobicity.[1][6]Requires aqueous mobile phases which can be harder to remove; different elution order.When normal-phase fails or when dealing with very polar impurities.

Recommendation: Start with standard silica gel and a mobile phase containing 1% triethylamine. If separation is still poor, consider trying amine-functionalized silica.

Q3: What is the best way to develop an effective solvent system using Thin Layer Chromatography (TLC)?

A3: TLC is your most powerful tool for method development. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.15 and 0.35 .[9] This Rf range provides the optimal balance between retention and elution time on the column, leading to the best separation.

Workflow for TLC Optimization:

  • Start with a standard solvent system: A good starting point for a polar, heteroaromatic amine is 50% Ethyl Acetate (EtOAc) in Hexane. For more polar compounds, try 5-10% Methanol (MeOH) in Dichloromethane (DCM).

  • ALWAYS add your modifier: If you plan to use TEA in your column, you MUST include it in your TLC solvent systems at the same concentration (e.g., 1% TEA).

  • Adjust Polarity:

    • If Rf is too high (> 0.4): Your compound is moving too fast. Decrease the polarity of the mobile phase (e.g., decrease the percentage of EtOAc or MeOH).[3]

    • If Rf is too low (< 0.1): Your compound is stuck at the baseline. Increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or MeOH).[3]

  • Check for Separation: Ensure your target spot is well-separated from all impurity spots. If two spots are very close, you may need to try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH) to alter the selectivity.[7]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step procedures for the critical stages of the flash chromatography process.

Protocol 1: Dry Loading of 6-Iodopyridazin-4-amine

Dry loading is highly recommended when a compound has low solubility in the starting mobile phase. It prevents the formation of broad bands and improves separation efficiency.[3][10]

  • Dissolve the Crude Sample: In a round-bottom flask, dissolve your crude 6-iodopyridazin-4-amine (e.g., 1 gram) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of Dichloromethane or Methanol).

  • Add Adsorbent: Add 2-3 times the mass of your crude sample in silica gel (or Celite) to the flask (e.g., 2-3 grams).

  • Evaporate the Solvent: Thoroughly mix the slurry and remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[10] Ensure the powder is completely dry.

  • Load the Column: Carefully add the dry powder as a uniform layer on top of the packed column bed. Gently tap the column to settle the powder.

  • Add a Protective Layer: Add a thin (0.5 cm) layer of sand on top of your dry-loaded sample to prevent it from being disturbed when you add the eluent.[10]

Protocol 2: Packing and Running the Column (Isocratic Elution)
  • Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the mass of your crude sample) with your chosen mobile phase (e.g., 30% EtOAc/Hexane + 1% TEA) to form a slurry.[11]

  • Pack the Column: Pour the slurry into the column. Use gentle, consistent air pressure to push the solvent through, packing the silica into a stable, uniform bed. Ensure no cracks or air bubbles are present. Never let the solvent level drop below the top of the silica bed.[3]

  • Load the Sample: Use the dry loading method described in Protocol 1.

  • Begin Elution: Carefully add the mobile phase to the column. Apply consistent air pressure to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent via rotary evaporation to isolate your purified 6-iodopyridazin-4-amine.[10]

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Workflow Start Problem Observed During Purification Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation / Co-elution? Start->PoorSep LowRecovery Low Mass Recovery? Start->LowRecovery Sol_Tailing Add 1% Triethylamine (TEA) to mobile phase. Consider Amino-Silica or Alumina. Tailing->Sol_Tailing Yes Sol_NoElution Increase mobile phase polarity. Check compound stability on silica (2D TLC). NoElution->Sol_NoElution Yes Sol_PoorSep Re-optimize solvent system with TLC for Rf 0.15-0.35. Use a solvent gradient. PoorSep->Sol_PoorSep Yes Sol_LowRecovery Compound may be irreversibly bound. Use basic modifier (TEA). Check for decomposition on silica. LowRecovery->Sol_LowRecovery Yes

Caption: Troubleshooting Decision Tree for Flash Chromatography.

Q4: I've added triethylamine, but my separation is still not perfect. What else can I do?

A4: If a basic modifier isn't enough, you can employ more advanced techniques:

  • Gradient Elution: Instead of using a single solvent mixture (isocratic), start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the run. This helps to separate compounds that are close in Rf value and sharpens the peaks of late-eluting compounds.[4][7]

  • Change Solvent Selectivity: If your impurities are co-eluting with the product in an EtOAc/Hexane system, the fundamental interactions are not sufficient for separation. Try a completely different solvent system, such as DCM/MeOH. The different solvent properties can alter the interactions with the silica and provide the needed separation.

  • Change the Stationary Phase: This is the most significant change you can make. As mentioned in Q2, switching to an amino-functionalized column can provide a dramatically different and often superior separation for basic compounds.[5][6]

Q5: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

A5: Compound instability on silica is a serious issue, especially for sensitive molecules.

  • Confirmation (Stability Test):

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot it on a TLC plate. This is your "time zero" reference.

    • In a small vial, add a small amount of silica gel and a solution of your crude material. Stir for 30-60 minutes to mimic the time your compound would spend on the column.[12]

    • Filter the slurry and spot the filtrate on the same TLC plate next to the reference spot.

    • Develop the TLC plate. If you see new spots or a significant decrease in the intensity of your product spot in the silica-treated sample, your compound is degrading.[7]

  • Prevention:

    • Deactivate the Silica: Before packing, you can flush the column with a solvent system containing a higher concentration of TEA (e.g., 5%) to thoroughly neutralize the surface.[4]

    • Switch to a Milder Stationary Phase: Alumina is often less harsh than silica.[7] Alternatively, Florisil can be used for very sensitive compounds.

    • Work Quickly: Minimize the time the compound spends on the column by using a slightly higher flow rate.

Part 4: Method Development Workflow

This diagram outlines the logical flow from initial analysis to a fully optimized flash chromatography purification.

Method_Development_Workflow cluster_0 Phase 1: Analysis & Planning cluster_1 Phase 2: TLC Optimization cluster_2 Phase 3: Column Purification A1 Analyze Crude Mixture (TLC, NMR, LCMS) A2 Assess Compound Properties (Polarity, Basicity, Stability) A1->A2 B1 Select Stationary Phase (Start with Silica + TEA) A2->B1 B2 Screen Solvent Systems (e.g., EtOAc/Hex, DCM/MeOH) B1->B2 B3 Optimize Solvent Ratio (Target Rf = 0.15-0.35) B2->B3 C1 Select Loading Method (Liquid vs. Dry Loading) B3->C1 C2 Pack Column & Run Separation (Isocratic or Gradient) C1->C2 C3 Collect & Analyze Fractions C2->C3 D1 Combine Fractions & Evaporate C3->D1 Pure Product

Caption: Systematic Workflow for Flash Chromatography Method Development.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Separation Science. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Reddy, B. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 591-597. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10867834, 6-Iodopyridazin-3-amine. [Link]

  • ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Bell, D. S. (2014). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1727, 4-Aminopyridine. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 5. [Link]

  • BUCHI Corporation. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Biotage. How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • King Group, University of Sheffield. Successful Flash Chromatography. [Link]

  • Reddit. r/chemistry - How to improve efficiency on flash chromatography. [Link]

  • Singh, L., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 144-150. [Link]

  • Gillespie, J. R., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 329-342. [Link]

  • Coldham, I., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Nature Protocols, 9(6), 1348-1358. [Link]

  • ScienceMadness Discussion Board. chromatography - polarities. [Link]

Sources

Troubleshooting

troubleshooting low conversion in iodopyridazine reactions

Technical Support Center: Iodopyridazine Reaction Optimization Overview: The Iodopyridazine Paradox Iodopyridazines are deceptive scaffolds. While the iodine atom suggests high reactivity for cross-coupling (weaker C-I b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iodopyridazine Reaction Optimization

Overview: The Iodopyridazine Paradox

Iodopyridazines are deceptive scaffolds. While the iodine atom suggests high reactivity for cross-coupling (weaker C-I bond), the electron-deficient pyridazine ring introduces unique failure modes that do not exist in standard iodobenzene chemistry.

If you are experiencing low conversion, it is rarely because the substrate is "unreactive." It is usually because the catalyst has been poisoned by the pyridazine nitrogens, or the C-I bond has undergone reductive cleavage (protodeiodination) faster than the desired transmetallation.

This guide addresses the three most common failure modes:

  • Catalyst Deactivation (The "N-Binding" Trap)

  • Protodeiodination (The "Disappearing Iodine" Phenomenon)

  • Sluggish Nucleophilic Substitution (The

    
     Misconception)
    

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira)

Issue 1: "My starting material remains, but the catalyst seems dead."

Diagnosis: Catalyst Poisoning via N-Coordination. Pyridazine nitrogens are Lewis basic. In the absence of a bulky ligand, they displace phosphines and bind irreversibly to the Pd(II) center, forming an inactive "Pd-sink" complex. This shuts down the catalytic cycle before oxidative addition can occur.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Ligand Switch to Bulky Biaryl Phosphines (e.g., XPhos, SPhos, RuPhos)Bulky ligands create a "steric wall" that prevents the pyridazine nitrogen from approaching the Pd center, forcing the Pd to interact only with the C-I bond [1].
Catalyst Loading Increase to 5-10 mol% (Initial Screen)High N-count substrates act as "ligand sponges." You need enough Pd to saturate the N-sites and leave active species for catalysis.
Lewis Acid Add ZnCl₂ (0.5 equiv) Pro-Tip: Zinc binds to the pyridazine nitrogens more strongly than Palladium does, effectively "masking" the poison without interfering with the Pd-cycle [2].
Issue 2: "The starting material is gone, but I mostly isolated de-iodinated pyridazine."

Diagnosis: Protodeiodination. The electron-deficient pyridazine ring makes the oxidative addition complex (


) highly susceptible to reduction if transmetallation is slow.

The Mechanism of Failure:

  • Oxidative addition occurs (Fast).

  • Transmetallation stalls (Slow).

  • Pd species abstracts a hydride (from solvent or boronic acid degradation).

  • Reductive elimination yields the H-pyridazine (Deiodination).

Corrective Actions:

  • Eliminate Hydride Sources: Never use primary/secondary alcohols (MeOH, iPrOH) as cosolvents. They act as sacrificial reductants. Switch to Dioxane, Toluene, or DMF .

  • Dry Your System: Water promotes protodeboronation of the boronic acid, which generates species that can transfer hydrides.[1] Use anhydrous solvents.

  • Boost Transmetallation: Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . While less active, bis-dentate ligands can stabilize the complex against hydride insertion better than monodentate systems in specific pyridazine cases.

Visualization: Cross-Coupling Troubleshooting Workflow

CrossCouplingTroubleshoot Start Problem: Low Yield in Suzuki/Sonogashira CheckSM Is Starting Material (SM) Still Present? Start->CheckSM SM_Yes YES: SM Remains CheckSM->SM_Yes Reaction Stalled SM_No NO: SM Consumed CheckSM->SM_No Side Products Formed Poisoning Diagnosis: Catalyst Poisoning (N-Coordination) SM_Yes->Poisoning Sol_Ligand Solution: Use Bulky Ligands (XPhos, SPhos) Poisoning->Sol_Ligand Sol_Lewis Solution: Add Lewis Acid (ZnCl2 or MgCl2) Poisoning->Sol_Lewis Deiodination Diagnosis: Protodeiodination (Reduction of C-I) SM_No->Deiodination Sol_Solvent Solution: Remove Alcohols (Switch to DMF/Dioxane) Deiodination->Sol_Solvent Sol_Boron Solution: Use Boronic Esters (Pinacol) instead of Acids Deiodination->Sol_Boron

Figure 1: Decision tree for diagnosing failure modes in Pd-catalyzed iodopyridazine coupling.

Module 2: Nucleophilic Aromatic Substitution ( )

Issue: "The reaction works for Chloropyridazine, but fails for Iodopyridazine."

Diagnosis: Misunderstanding of Halogen Reactivity in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.
In Pd-catalysis, Iodine > Chlorine.
In 

, Fluorine >> Chlorine > Bromine > Iodine .

The Science: The rate-determining step in


 is the addition of the nucleophile to the ring (breaking aromaticity). Highly electronegative atoms (F, Cl) pull electron density from the ring carbon, lowering the activation energy for this attack. Iodine is not electronegative enough to activate the ring effectively for 

[3].

Protocol Adjustment:

  • Don't use Iodine for

    
    :  If you are planning an 
    
    
    
    step, synthesize the Chloropyridazine or Fluoropyridazine analog instead.
  • If you MUST use Iodine: You need to activate the ring further.

    • Acid Catalysis: Add 1.0 equiv of TFA or HCl (if your nucleophile tolerates it). Protonating a pyridazine nitrogen makes the ring significantly more electrophilic.

    • Oxidation: If possible, oxidize the pyridazine nitrogens to N-oxides (using mCPBA) before the substitution. The N-oxide is far more reactive toward

      
      . You can reduce it back later with 
      
      
      
      .

Module 3: Synthesis of the Iodopyridazine Scaffold

Issue: "Incomplete conversion during Finkelstein (Cl → I) reaction."

Converting chloropyridazines to iodopyridazines using NaI/HI often stalls at 60-70% conversion.

Optimization Guide:

  • Solvent: Use Acetonitrile or Propionitrile (higher boiling point).

  • The Acid Trap: Standard protocols call for aqueous HI. Water kills this reaction by solvating the chloride leaving group, making it less likely to precipitate (which drives the equilibrium).

  • Improved Protocol:

    • Use NaI (5.0 equiv) in dry 2-Butanone (MEK) or Propionitrile .

    • Add TMS-Cl (Trimethylsilyl chloride) instead of aqueous acid.

    • Mechanism: TMS-Cl reacts with NaI to generate in situ anhydrous TMS-I, a potent iodinating agent that avoids water entirely [4].

FAQ: Quick Troubleshooting

Q: Can I use TLC to monitor iodopyridazine reactions? A: Proceed with caution. Iodopyridazines are light-sensitive and often decompose on the acidic silica of TLC plates, showing "streaking" or fake baseline spots.

  • Solution: Use LC-MS or neutral alumina TLC plates.

Q: Why does my iodopyridazine turn black on the shelf? A: Homolytic cleavage of the weak C-I bond releases iodine radicals, which autocatalyze further decomposition.

  • Solution: Store at -20°C, protected from light, ideally under Argon. Add a copper stabilizer (copper turnings) if storing for months.

Q: My Suzuki coupling works but I get 15% homocoupling (dimer). A: This indicates your catalytic cycle is sitting in the Pd(II) state too long before transmetallation.

  • Solution: Degas your solvents thoroughly (freeze-pump-thaw). Oxygen promotes homocoupling. Switch to a Pinacol Ester boronate instead of the free acid to reduce disproportionation.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed amination of aryl halides with primary amines. Journal of the American Chemical Society.[2]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of some 4-substituted-1-chloro-2,6-dinitrobenzenes with methoxide ion. Chemical Reviews.

  • Joseph, A., et al. (2011). A mild and efficient protocol for the Finkelstein reaction of heteroaromatic chlorides. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Recrystallization of 6-Iodopyridazin-4-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of 6-iodopyridazin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of 6-iodopyridazin-4-amine. The information herein is synthesized from established chemical principles and best practices for the purification of related heterocyclic amines.

Recrystallization Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of 6-iodopyridazin-4-amine, offering step-by-step solutions and the scientific rationale behind them.

Question 1: My 6-iodopyridazin-4-amine is not dissolving in the hot solvent. What should I do?

Answer:

Failure to dissolve in a hot solvent is a common issue and indicates that the chosen solvent is not suitable. The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent[1].

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more of the same solvent in small increments to the heated mixture. Be mindful that using a large volume of solvent may significantly reduce your final yield.

  • Switch to a More Polar Solvent: If increasing the volume is ineffective, your compound may require a more polar solvent for dissolution. Based on the amine and pyridazine functionalities, which impart polarity, consider solvents like ethanol, methanol, or isopropanol. For compounds that are difficult to dissolve, a mixture of solvents can be effective[2][3]. For instance, a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the compound, followed by the addition of a less polar anti-solvent to induce crystallization upon cooling[4].

  • Consider an Acidic Solvent System: For basic compounds like amines and pyridazines, using a dilute organic acid such as acetic acid, or a mixture of acetic acid with another solvent, can enhance solubility[5]. However, be aware that this may lead to the formation of a salt, which will have different crystallization properties.

Question 2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is too high, or the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add more of the same solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Lower the Cooling Rate: Rapid cooling can promote oiling out. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help with slow cooling.

  • Use a Lower-Boiling Point Solvent: If the issue persists, select a solvent with a lower boiling point. For example, if you are using toluene, consider trying ethyl acetate or acetone.

  • Employ a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble). Then, slowly add a miscible anti-solvent (in which the compound is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. Common solvent/anti-solvent pairs include methanol/water, acetone/water, and dichloromethane/heptane[3].

Question 3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature, or that nucleation has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 6-iodopyridazin-4-amine, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is not supersaturated enough, you can remove some of the solvent by gentle heating or by passing a stream of inert gas (like nitrogen or argon) over the surface of the solution. Be careful not to evaporate too much solvent, as this could cause the impurities to precipitate as well.

    • Add an Anti-Solvent: As mentioned previously, carefully adding a miscible anti-solvent can induce precipitation. Add the anti-solvent dropwise to the cooled solution until turbidity persists, then allow it to stand.

  • Allow More Time: Sometimes, crystallization is simply a slow process. If the solution is undisturbed, cover it and leave it in a cool, vibration-free environment for an extended period (overnight or longer).

Question 4: The recrystallized product is still impure. How can I improve the purity?

Answer:

Impurities can be trapped in the crystal lattice or adhere to the surface of the crystals. The choice of solvent and the recrystallization technique are crucial for effective purification[1].

Troubleshooting Steps:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the same or a different solvent system can significantly improve purity.

  • Use Decolorizing Carbon: If your product has a colored impurity, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.

  • Hot Filtration: If there are insoluble impurities in your hot solution, you must perform a hot filtration step to remove them before allowing the solution to cool. This prevents the insoluble impurities from being incorporated into your final crystals.

  • Thorough Washing: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent. This will remove any residual soluble impurities adhering to the crystal surfaces. Ensure the solvent is cold to minimize the loss of your product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for 6-iodopyridazin-4-amine?

A1: The ideal solvent for any recrystallization is one in which the compound of interest is highly soluble at elevated temperatures and poorly soluble at lower temperatures[1]. For 6-iodopyridazin-4-amine, a polar protic solvent like ethanol or methanol is a good starting point due to the presence of the amine and pyridazine rings. A systematic solvent screening is the most reliable way to determine the best solvent.

Q2: How do I perform a solvent screening for 6-iodopyridazin-4-amine?

A2: A small-scale solvent screening is a crucial first step.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of your crude 6-iodopyridazin-4-amine into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the test tube to cool to room temperature, and then place it in an ice bath.

  • Observe which solvents result in the formation of well-defined crystals with a good recovery.

Q3: What are some suitable solvent systems for 6-iodopyridazin-4-amine?

A3: Based on the structure of 6-iodopyridazin-4-amine and general practices for similar heterocyclic amines, the following single and mixed solvent systems are recommended for initial screening[2][3]:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.

  • Mixed Solvents (Solvent/Anti-Solvent): Methanol/Water, Ethanol/Water, Acetone/Heptane, Dichloromethane/Heptane.

Q4: Can I use column chromatography instead of recrystallization?

A4: Yes, column chromatography is a common method for purifying organic compounds, including halogenated pyridines[6][7]. However, recrystallization is often preferred for large-scale purifications as it can be more cost-effective and less labor-intensive. For achieving very high purity, a combination of column chromatography followed by recrystallization is often employed.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes on Suitability for 6-Iodopyridazin-4-amine
Water10010.2May be a good anti-solvent with a polar organic solvent.
Methanol655.1Good starting point; high solubility when hot is likely.
Ethanol784.3Similar to methanol, a strong candidate.
Isopropanol823.9Another good polar protic solvent to try.
Acetonitrile825.8A polar aprotic solvent that can be effective.
Acetone565.1Good dissolving power, lower boiling point.
Ethyl Acetate774.4Medium polarity, may offer good differential solubility.
Dichloromethane403.1Good for dissolving, often used with a non-polar anti-solvent.
Toluene1112.4May be suitable if the compound is less polar than expected.
Heptane980.1Likely to be a good anti-solvent.

Visualizations

Diagram 1: Workflow for Recrystallization Solvent Selection

Solvent_Selection start Start: Crude 6-iodopyridazin-4-amine screening Small-Scale Solvent Screening start->screening dissolves_cold Dissolves in Cold Solvent? screening->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No poor_solvent Poor Solvent dissolves_cold->poor_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->poor_solvent No good_solvent Good Single Recrystallization Solvent crystals_form->good_solvent Yes try_mixed Try Mixed Solvent System crystals_form->try_mixed No anti_solvent Use as Anti-Solvent poor_solvent->anti_solvent

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures.[Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][4]naphthyridine-3-carboxylic Acid Benzylamide.[Link]

  • PubChem. (n.d.). 6-Iodopyridazin-3-amine.[Link]

Sources

Troubleshooting

Technical Support Center: Pyridazine Synthesis &amp; Functionalization

Topic: Minimizing Homocoupling Side Products Status: Operational Role: Senior Application Scientist[1] Introduction: The Pyridazine Challenge Welcome to the Pyridazine Synthesis Support Center. You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Products

Status: Operational Role: Senior Application Scientist[1]

Introduction: The Pyridazine Challenge

Welcome to the Pyridazine Synthesis Support Center. You are likely here because your LC-MS traces are showing significant amounts of symmetrical dimers (Ar-Ar or Pyridazine-Pyridazine) instead of your desired cross-coupled product.

Pyridazines are electron-deficient 1,2-diazines.[1] Their low electron density creates a specific kinetic profile in transition-metal catalysis: Rapid Oxidative Addition (due to the electron-poor ring) but Sluggish Transmetallation . This kinetic mismatch leaves the active Palladium species vulnerable to side pathways, specifically homocoupling.[1]

This guide deconstructs these failure modes into diagnosable issues with actionable solutions.

Module 1: Diagnosing the Homocoupling Type

Before optimizing, you must identify which homocoupling is occurring.[1][2] The mechanism and solution differ entirely for the two types.

Q1: My impurity is a dimer of my Boronic Acid (Nucleophile-Nucleophile). What is happening?

Diagnosis: Oxidative Homocoupling. Mechanism: This is primarily driven by the presence of Oxygen . In the presence of O₂, Pd(0) is oxidized to a peroxo-Pd(II) species.[1] This species reacts with two equivalents of boronic acid to form the homocoupled biaryl and water.

  • Critical Insight: This reaction is often faster than the desired transmetallation, especially with electron-rich boronic acids.[1]

Troubleshooting Protocol:

Variable Adjustment Scientific Rationale
Atmosphere Strict De-gassing Sparging with N₂ is often insufficient.[2] Use Freeze-Pump-Thaw (3 cycles) or vigorous Ar sparging for >15 mins. O₂ is a reagent in this side reaction.
Addition Rate Syringe Pump Addition Add the boronic acid solution slowly (over 1-2 hours) to the catalyst/halide mixture. Keeping [Boronic Acid] low suppresses second-order homocoupling kinetics relative to first-order cross-coupling.

| Catalyst State | Avoid Pd(II) Precursors | Simple Pd(II) salts (Pd(OAc)₂) must be reduced to Pd(0) to start the cycle. If this reduction is slow, the intermediate Pd(II) can facilitate oxidative homocoupling.[1] Switch to Pd(0) sources (Pd₂(dba)₃) or pre-reduced Precatalysts (Buchwald G3/G4). |

Q2: My impurity is a dimer of my Chloropyridazine (Electrophile-Electrophile). Why?

Diagnosis: Reductive Homocoupling (Disproportionation). Mechanism: This occurs via "Ligand Exchange" or "Disproportionation." After oxidative addition, you generate LnP-Pd(II)-Ar(pz)-X. If transmetallation is slow (common with electron-poor pyridazines), two molecules of this complex can exchange ligands to form LnP-Pd(II)-(Ar)₂ and LnP-Pd(II)-X₂. The (Ar)₂ species reductively eliminates to form the pyridazine dimer.

Troubleshooting Protocol:

Variable Adjustment Scientific Rationale
Ligand Sterics Increase Bulk Switch to bulky phosphines (e.g., XPhos , tBuXPhos ).[1] Large cone angles prevent the formation of the bis-aryl palladium complex required for this homocoupling pathway.
Solvent Polarity Switch to Non-Polar Highly polar solvents (DMF, DMSO) stabilize the charged intermediates that facilitate ligand exchange/disproportionation.[1] Switch to Toluene or Dioxane .

| Reducing Agent | Add Reductant | In rare cases, adding a mild reductant (e.g., 2-propanol as solvent or additive) can help regenerate Pd(0) from the Pd-X₂ byproduct, keeping the catalyst active for the main cycle rather than side reactions.[1] |

Module 2: Visualizing the Competitive Landscape

The following diagram illustrates the divergence points in the catalytic cycle where homocoupling occurs. Use this to visualize where your reaction is "leaking" mass.

SuzukiHomocoupling Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyridazine-X OxHomo Oxidative Homocoupling (Boronic Acid Dimer) Pd0->OxHomo + O2 (Oxygen Leak) + Boronic Acid TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Disprop Disproportionation (2x Ar-Pd-X → Ar-Pd-Ar) OxAdd->Disprop Slow Transmetallation RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 RedHomo Reductive Homocoupling (Pyridazine Dimer) Disprop->RedHomo Elimination

Caption: Figure 1. Competitive catalytic pathways. Red paths indicate homocoupling leakage points caused by Oxygen (left) or Ligand Exchange/Disproportionation (right).

Module 3: Advanced Optimization for Pyridazines

Q3: I am using an Inverse Electron Demand Diels-Alder (IEDDA) approach. How do I stop Tetrazine dimerization?

While not a "coupling" in the Suzuki sense, tetrazine dimerization is a form of homocoupling that ruins pyridazine synthesis yields.[1]

  • The Issue: Tetrazines are highly reactive electron-deficient dienes.[3] In the presence of nucleophiles or under thermal stress, they can self-react.[1]

  • Solution:

    • In-situ Generation: Do not isolate unstable tetrazines. Generate them from the dihydro-precursor using mild oxidation (NaNO₂) immediately prior to the addition of the dienophile.

    • Scavengers: If using a catalytic IEDDA approach (rare but possible), ensure the dienophile is in excess to outcompete the self-reaction.

Q4: What is the "Golden Standard" Protocol for Pyridazine Suzuki Coupling?

Based on the kinetic profile of pyridazines (fast oxidative addition, slow transmetallation), the following protocol minimizes both homocoupling pathways.

High-Fidelity Pyridazine Coupling Protocol

Reagents:

  • Electrophile: 3-chloropyridazine derivative (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) - Rationale: Bulky ligand prevents reductive homocoupling; G3 precatalyst ensures immediate Pd(0) generation.

  • Base: K₃PO₄ (0.5M aqueous solution) - Rationale: Strong base facilitates transmetallation of hindered substrates.

  • Solvent: 1,4-Dioxane or THF (degassed).[1]

Step-by-Step:

  • Solid Mix: Combine Chloropyridazine and XPhos Pd G3 in a reaction vial.

  • Atmosphere Exchange: Cap the vial. Evacuate and backfill with Argon (x3).

  • Solvent Prep: In a separate vial, sparge the solvent with Argon for 20 minutes.[1]

  • Base Addition: Add the degassed solvent and the aqueous base to the reaction vial via syringe.

  • Slow Addition (The Secret Weapon): Dissolve the Boronic Acid in a separate portion of degassed solvent. Load this into a syringe.

  • Reaction: Heat the main vial to 60-80°C. Using a syringe pump, add the Boronic Acid solution dropwise over 60 minutes.

    • Why? This keeps the concentration of boronic acid low, starving the oxidative homocoupling pathway (which is second-order with respect to boronic acid) while maintaining enough for the cross-coupling.

References

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Adamo, C., et al. (2006).[1][4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Oxidant. Journal of the American Chemical Society.[5][6] Retrieved from [Link][5]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions. Retrieved from [Link]

  • Lennon, I. C., et al. (2022).[1][7][8] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Method Development for Aminopyridazines

For researchers, scientists, and drug development professionals, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is a cornerstone of chemical and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is a cornerstone of chemical and pharmaceutical development. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC purity method for aminopyridazines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.

This document deviates from rigid templates to offer a logical, causality-driven workflow. We will explore the critical interplay between the physicochemical properties of aminopyridazines, the selection of chromatographic conditions, and the ultimate goal: a validated method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Understanding the Analyte: The Key to Method Development

Aminopyridazines, like the analogous aminopyridines, are polar, basic compounds. This fundamental characteristic dictates our initial strategy. Data for the closely related 4-aminopyridine shows a pKa of approximately 9.17 and a logP of 0.32, indicating it is hydrophilic and will be protonated at acidic pH.[1] Similarly, 4-aminopyridazine has a calculated logP of -0.5, confirming its high polarity.[2] This polarity presents a challenge for traditional reversed-phase (RP) chromatography, where such compounds are often poorly retained.

CompoundMolecular Weight ( g/mol )LogPpKa
3-Aminopyridine 94.110.1[3]~6.0[4]
4-Aminopyridine 94.110.32[1]9.17[1]
4-Aminopyridazine 95.10-0.5 (Calculated)[2]Not readily available

Table 1: Physicochemical Properties of Aminopyridazines and Related Analogs.

The Method Development Workflow: A Systematic Approach

A successful method development strategy is not a random walk but a systematic process of screening and optimization. The workflow should be designed to logically funnel down from a broad screening of conditions to a fine-tuned, robust final method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV λmax) B Column & Mobile Phase Screening (RP vs. HILIC vs. Mixed-Mode) A->B C Detector Wavelength Selection B->C D Fine-tuning Mobile Phase (pH, Buffer, Organic Ratio) C->D E Gradient Optimization D->E F Temperature & Flow Rate Adjustment E->F G Stress Testing (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis G->H I Method Validation (ICH Q2(R2)) H->I

Caption: A systematic workflow for HPLC method development.

PART 1: Initial Screening - A Comparative Analysis of Stationary Phases

Given the polar and basic nature of aminopyridazines, selecting the appropriate stationary phase is the most critical decision. Simply defaulting to a standard C18 column may lead to poor retention and peak shape. A comparative screening approach is essential.

Alternative 1: Standard C18 Reversed-Phase
  • Principle: Separation is based on hydrophobic interactions.

  • Advantages: Ubiquitous, well-understood, wide variety available.

  • Challenges for Aminopyridazines: Poor retention due to high polarity. Secondary interactions with residual silanols on the silica surface can cause peak tailing for basic analytes.

  • Strategy: To improve retention, one might use a high aqueous mobile phase (e.g., >95% water). However, this can cause "phase dewetting" or "collapse" on some traditional C18 columns, leading to irreproducible retention times. It is crucial to use a C18 column specifically designed for high aqueous compatibility (often designated "AQ"). To mitigate peak tailing, a low pH mobile phase (e.g., pH 2.5-3.5) with a buffer like phosphate or formate is necessary to ensure the consistent protonation of the analyte and suppression of silanol activity.

Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Principle: A polar stationary phase (e.g., bare silica, diol, amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Advantages: Excellent retention for very polar compounds that are unretained in reversed-phase.

  • Challenges: Longer column equilibration times are often required. Can be sensitive to water content in the sample diluent.

  • Strategy: HILIC is a strong candidate for aminopyridazines. A typical mobile phase would be acetonitrile with a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.

Alternative 3: Mixed-Mode Chromatography
  • Principle: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on the same stationary phase.

  • Advantages: Offers multiple modes of interaction, providing unique selectivity and often superior retention and peak shape for polar, ionizable compounds.

  • Challenges: Separation mechanism can be more complex, making method development less intuitive than with single-mode columns.

  • Strategy: A mixed-mode column with cation-exchange properties is ideal for basic compounds like aminopyridazines. It allows for hydrophobic interaction while the ion-exchange mechanism provides strong retention for the protonated amine, often resulting in excellent peak shape without the need for ion-pairing reagents.

Experimental Protocol: Initial Column Screening
  • Prepare a Stock Solution: Accurately weigh and dissolve the aminopyridazine API and any known impurities in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

  • Select Columns for Screening:

    • C18 AQ-type (e.g., 150 x 4.6 mm, 3.5 µm)

    • HILIC (e.g., Amide or Silica, 150 x 4.6 mm, 3.5 µm)

    • Mixed-Mode C18/Cation-Exchange (e.g., 150 x 4.6 mm, 3.5 µm)

  • Define Screening Mobile Phases:

    • For C18/Mixed-Mode:

      • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

      • Mobile Phase B: Acetonitrile

    • For HILIC:

      • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5

  • Run a Generic Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV, scan from 200-400 nm to determine λmax. Based on aminopyridine data, monitor at ~275 nm.[5]

    • Gradient (for RP/Mixed-Mode): 5% to 95% B in 15 minutes.

    • Gradient (for HILIC): 0% to 50% B in 15 minutes.

  • Evaluate Results: Compare the columns based on retention of the main peak, peak shape (asymmetry), and resolution between the API and any impurities.

Column TypeExpected RetentionExpected Peak ShapeKey Advantage for Aminopyridazines
C18 (AQ-type) Low to ModerateFair to Good (with low pH)Familiarity, wide availability
HILIC Good to HighGoodExcellent retention for highly polar analytes
Mixed-Mode Good to HighExcellentDual retention mechanism for enhanced selectivity

Table 2: Comparative Performance Expectation for Different Stationary Phases.

PART 2: Method Optimization and Forced Degradation

Once the most promising column chemistry is selected (for this class of compounds, HILIC or Mixed-Mode are often superior), the next phase is optimization.

Mobile Phase Optimization

The goal is to achieve a minimum resolution (Rs) of 1.5 between the main peak and its closest eluting impurity.

  • pH: For basic compounds like aminopyridazines, operating at a pH 2-3 units below the pKa of the molecule ensures it is fully protonated and stable, leading to consistent retention and good peak shape. A buffer (e.g., formate, phosphate) is essential to control the pH.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at low wavelengths. The percentage of organic modifier is adjusted to achieve the desired retention time (typically between 3 and 15 minutes).

  • Gradient Slope: The steepness of the gradient is optimized to separate closely eluting peaks. A shallower gradient provides more time for separation and increases resolution.

Forced Degradation (Stress Testing)

A crucial step in developing a purity method is to ensure it is "stability-indicating." This means the method must be able to separate the intact API from any degradation products that might form under stress conditions. This is a requirement of regulatory bodies like the ICH.[6][7]

Common stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 80 °C

  • Photolytic: UV and visible light exposure (ICH Q1B)

For nitrogen-containing heterocycles, oxidative degradation is often a key pathway, potentially forming N-oxides or other related substances.[8]

Experimental Protocol: Forced Degradation Study
  • Prepare Samples: Expose separate solutions of the API (~1 mg/mL) to each of the stress conditions listed above. Aim for 5-20% degradation of the API.

  • Analysis: Inject the stressed samples into the HPLC system using the optimized method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main API peak in both the stressed and unstressed samples. The peak should be spectrally homogeneous.

  • Mass Balance: Ensure that the total amount of drug detected (API + impurities) remains relatively constant, accounting for any differences in UV response.

G cluster_stress Forced Degradation Conditions API Aminopyridazine API Acid Acid (0.1 M HCl) API->Acid Base Base (0.1 M NaOH) API->Base Ox Oxidation (3% H₂O₂) API->Ox Heat Thermal (80°C) API->Heat Light Photolytic (ICH Q1B) API->Light Chromatogram HPLC Analysis (Optimized Method) API->Chromatogram Degradants Degradation Products (e.g., N-oxides) Acid->Degradants Base->Degradants Ox->Degradants Heat->Degradants Light->Degradants Degradants->Chromatogram

Caption: Workflow for a forced degradation study.

PART 3: Method Validation

The final step is to validate the method according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4]

Key validation parameters for a purity method include:

  • Specificity: Demonstrated through the forced degradation study, showing no interference from impurities or degradants at the API retention time.

  • Linearity: A minimum of five concentrations across the desired range (e.g., from the Limit of Quantitation to 120% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known amounts of spiked impurities (or API for assay). Recovery should typically be within 98.0-102.0%.

  • Precision (Repeatability & Intermediate Precision): Assessed by multiple preparations and injections. The relative standard deviation (RSD) should typically be < 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberate small variations in method parameters (e.g., pH ±0.2, column temperature ±5°C) are made to ensure the method remains reliable.

Conclusion

Developing a robust HPLC purity method for aminopyridazines requires a systematic and scientifically-grounded approach. Due to their polar and basic nature, a simple C18 reversed-phase method may not be optimal. A comparative evaluation of different stationary phases, such as aqueous-compatible C18, HILIC, and mixed-mode columns, is the most effective starting point. By understanding the physicochemical properties of the analyte, a logical path of screening, optimization, and forced degradation can be followed. This culminates in a fully validated, stability-indicating method that ensures the quality, safety, and efficacy of the final product, meeting the stringent requirements of the pharmaceutical industry.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Wuhan Dongkang Source Technology Co., Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298492, 4-Aminopyridazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • PubMed. (n.d.). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectra of the 4-AP systems. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Identification of Pyridazine Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Pyridazine derivatives, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Pyridazine derivatives, a class of heterocyclic compounds with significant therapeutic applications, are no exception. The identification and characterization of impurities within these APIs are critical for guaranteeing drug safety and efficacy.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the identification of pyridazine impurities, offering field-proven insights and actionable protocols.

The Criticality of Impurity Profiling in Pyridazine-Based APIs

Pyridazine and its derivatives form the structural core of numerous pharmaceuticals. Impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage. These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3] According to FDA recommendations, any impurity with an area percentage greater than 0.05% of the API should be reported.[1]

The primary challenge in analyzing pyridazine impurities lies in their structural similarity to the parent API and to each other. This necessitates highly selective and sensitive analytical techniques. LC-MS has emerged as the cornerstone technology for this purpose, combining the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.[4][5][6][7]

Comparing LC-MS Methodologies for Pyridazine Impurity Analysis

The choice of an LC-MS method is a critical decision that influences the quality and reliability of impurity profiling data. Here, we compare common LC-MS approaches, highlighting their strengths and weaknesses in the context of pyridazine impurity analysis.

High-Resolution Mass Spectrometry (HRMS) vs. Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) , particularly with analyzers like Orbitrap and Quadrupole Time-of-Flight (Q-TOF), provides high-resolution, accurate-mass data.[1][4] This capability is invaluable for the structural elucidation of unknown impurities by enabling the determination of elemental compositions.

Tandem Mass Spectrometry (MS/MS) , on the other hand, excels at providing structural information through fragmentation analysis.[6][8] By isolating a precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern, or "fingerprint," is generated, which can be used to identify the impurity.[9]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)
Primary Strength Accurate mass measurement for elemental composition determination.Structural elucidation through fragmentation patterns.
Typical Analyzer Orbitrap, Q-TOFTriple Quadrupole, Ion Trap
Best For Identifying unknown impurities without reference standards.Confirming the identity of known impurities and quantifying them.
Limitation May not provide sufficient structural information on its own.Requires a known precursor ion for targeted analysis.

Expert Insight: For comprehensive pyridazine impurity profiling, a hybrid approach is often the most effective. An initial screening with HRMS can identify potential impurities and provide their elemental compositions. Subsequently, targeted MS/MS experiments can be performed to confirm their structures.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for generating ions from the pyridazine impurities for mass analysis.

  • Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS and is well-suited for polar and semi-polar compounds like many pyridazine derivatives.[10] It is a "soft" ionization technique, meaning it often produces intact molecular ions, which is beneficial for accurate mass determination.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds that are not efficiently ionized by ESI. It can sometimes provide complementary information to ESI.

Causality in Selection: The choice between ESI and APCI is dictated by the polarity and thermal stability of the target pyridazine impurities. For most applications involving pyridazine derivatives, which often possess nitrogen-containing heterocyclic rings, ESI is the preferred method due to its high efficiency in ionizing such polar moieties.

A Validated LC-MS/MS Protocol for Pyridazine Impurity Identification

This section outlines a detailed, step-by-step methodology for the identification and characterization of pyridazine impurities. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Processing & Reporting prep API Sample Dissolution (e.g., in Diluent) spike Spiking with Known Impurities (Optional) prep->spike lc Reverse-Phase HPLC (e.g., C18 column) spike->lc ms1 Full Scan MS (HRMS) for Impurity Detection lc->ms1 ms2 Targeted MS/MS for Structural Elucidation ms1->ms2 process Data Analysis Software (e.g., MassHunter, Xcalibur) ms2->process report Impurity Profile Report process->report logical_relationship cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory cluster_elucidation Structural Elucidation lcms LC-MS/MS lcnmr LC-NMR lcms->lcnmr Isomeric Ambiguity gcms GC-MS lcms->gcms Volatile Impurities ftir FTIR lcms->ftir Functional Groups elucidation Unambiguous Structure lcnmr->elucidation gcms->elucidation ftir->elucidation

Sources

Validation

reference standards for 6-iodopyridazin-4-amine analysis

This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for 6-iodopyridazin-4-amine (CAS: 2408968-66-9), a critical intermediate in the synthesis of heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for selecting, qualifying, and utilizing reference standards for 6-iodopyridazin-4-amine (CAS: 2408968-66-9), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.[1]

Unlike common pharmacopeial drugs, this compound lacks readily available "Certified Reference Materials" (CRMs) from major bodies like USP or EP. Therefore, this guide focuses on the "User-Qualified Primary Standard" approach—empowering analytical scientists to validate research-grade materials for quantitative use in GLP/GMP environments.

Technical Profile & Reference Standard Strategy

6-Iodopyridazin-4-amine is a polar, electron-deficient heteroaromatic amine.[1] Its analysis is complicated by potential instability (deiodination), light sensitivity, and high polarity which challenges standard C18 retention.

FeatureSpecification
CAS Number 2408968-66-9
Molecular Formula C₄H₄IN₃
Molecular Weight 220.99 g/mol
Critical Impurities 6-chloropyridazin-4-amine (Precursor), 4-aminopyridazine (Des-iodo), 6-iodopyridazin-3-amine (Isomer).[1]
Storage -20°C, Protect from light (Amber vial), Hygroscopic.
Comparative Analysis of Standard Tiers

For this specific molecule, you will likely purchase Tier 3 and transform it into Tier 2 via the protocol in Section 3.

TierDesignationSourceTraceabilityUsage Scope
1 Certified Reference Material (CRM) NMI (e.g., NIST, BAM)SI Units (Mass/Mole).[1] High metrological validity.Not Available for this specific intermediate.
2 Qualified Primary Standard In-House (User Qualified)Traceable to 1H-NMR & Mass Balance . Validated by orthogonal methods.Quantitative Analysis (Assay, Impurity Calculation) in GMP/GLP studies.
3 Research Grade Material Commercial Vendor (e.g., Enamine, Combi-Blocks)Vendor CoA (often limited to HPLC Area%).Qualitative ID only. Cannot be used for potency assignment without qualification.

Qualification Workflow (Decision Tree)

The following diagram illustrates the "Self-Validating System" required to promote a Research Grade chemical to a Qualified Primary Standard.

ReferenceStandardQualification Start Source Material (Research Grade >97%) Step1 STEP 1: Structural Identity (1H-NMR, MS, IR) Start->Step1 Step2 STEP 2: Purity Assessment (Two Orthogonal Methods) Step1->Step2 Structure Confirmed Fail Reject / Recrystallize Step1->Fail Ambiguous ID MethodA Method A: HPLC-UV (Gradient RP-PFP) Step2->MethodA MethodB Method B: LC-MS (Impurity ID) Step2->MethodB Step3 STEP 3: Residuals Quantification MethodA->Step3 Purity > 98.0% MethodA->Fail Purity < 98.0% MethodB->Step3 Residues Water (KF) + Solvents (GC-HS) + Ash (ROI) Step3->Residues Calc STEP 4: Potency Calculation (Mass Balance Equation) Residues->Calc Release Generate CoA (Valid for 12 Months) Calc->Release

Caption: Workflow for qualifying 6-iodopyridazin-4-amine research material into a Primary Reference Standard.

Experimental Protocols

To establish trustworthiness, the following protocols utilize orthogonal detection (UV and MS) to ensure no impurities are co-eluting under the main peak.

Protocol A: Purity Assessment via HPLC-UV (Method of Choice)

Rationale: Standard C18 columns often fail to retain small polar amines like aminopyridazines. A Pentafluorophenyl (PFP) stationary phase is selected for its superior selectivity towards halogenated aromatics and polar bases.

  • Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).

  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Gradient:

    Time (min) %B Description
    0.0 5 Initial Hold (Polar retention)
    2.0 5 End of Load
    15.0 60 Gradient Elution
    15.1 95 Wash

    | 20.0 | 5 | Re-equilibration |[1]

Acceptance Criteria:

  • Main peak purity > 98.0% (Area normalization).

  • Resolution between Main Peak and nearest impurity (likely 6-chloropyridazin-4-amine) > 2.0.[1]

Protocol B: Impurity Identification via LC-MS

Rationale: UV purity is insufficient if non-chromophoric impurities exist or if co-elution occurs. MS confirms the absence of the "des-iodo" degradant.[1]

  • Mode: ESI Positive (+).

  • Target Ions:

    • [M+H]⁺ = 221.9 (6-iodopyridazin-4-amine).[1]

    • [M+H]⁺ = 130.0 (6-chloropyridazin-4-amine impurity).[1]

    • [M+H]⁺ = 96.1 (4-aminopyridazine degradant).[1]

  • Procedure: Inject the standard at high concentration (0.5 mg/mL). Scan range 50–500 m/z. Verify that the main UV peak corresponds to m/z 221.9 and that no significant m/z 96.1 (degradation) is co-eluting.

Potency Assignment (The "Gold Standard" Calculation)

Do not use the vendor's "98%" label for quantitative calculations. You must calculate the Assigned Potency (P) on an "As-Is" basis using the Mass Balance approach (ICH Q7/Q3A principles).



Where:

  • %H₂O: Water content determined by Karl Fischer Titration (Coulometric). Note: Amines can be hygroscopic.[1]

  • %RES: Residual solvents determined by GC-Headspace (e.g., Methanol, THF from synthesis).

  • %ROI: Residue on Ignition (Sulfated Ash) – measures inorganic salts.

  • P_HPLC: Chromatographic purity (Area %) from Protocol A.

Example Calculation:

  • HPLC Purity: 99.2%[1]

  • Water (KF): 0.5%

  • Residual Solvents: 0.3%[1]

  • Inorganics: 0.1%[1]

  • Assigned Potency = [100 - (0.5 + 0.3 + 0.1)] * 0.992 = 98.2% [1]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[3] International Conference on Harmonisation (ICH), 2006.[3] Link

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Conference on Harmonisation (ICH), 2000. Link

  • PubChem. Compound Summary: 6-Iodopyridazin-3-amine (Isomer Reference).[1] National Library of Medicine. Accessed 2024.[3][4] Link

  • ChemSRC. 6-Iodopyridazin-4-amine CAS 2408968-66-9 Entry.[1][5][6] ChemSRC Database. Link

  • Dolan, J.W. The Role of Reference Standards in Method Validation. LCGC North America, 2013. Link

Sources

Safety & Regulatory Compliance

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